MRTX1133
Description
What is MRTX1133?
This compound is a subject of intense scientific research interest in the field of oncology. It is a selective inhibitor against mutant KRASG12D[“], a major molecular driver of pancreatic cancer development[“]. The molecule has demonstrated potent in vitro and in vivo antitumor effects against KRAS G12D mutant cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC)[“].
This compound has variable efficacy in inhibiting cell growth and downstream gene expression programs in 2D cultures of PDAC cell lines[“]. This compound is much more potent in 3D cell cultures[“]. Furthermore, this compound exhibits significant cytostatic effects in vivo and controls tumor growth in PDAC patient xenografts[“].
In syngeneic models, KRAS G12D inhibition leads to tumor regression, which does not occur in immunodeficient hosts[“]. Digital spatial analysis of tumor tissues revealed that this compound-mediated KRAS inhibition enhanced IFNγ signaling and induced antigen presentation, thereby modulating the tumor microenvironment[“] .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31F3N6O2/c1-2-23-26(35)7-4-18-10-22(43)11-24(27(18)23)29-28(36)30-25(13-37-29)31(41-15-20-5-6-21(16-41)38-20)40-32(39-30)44-17-33-8-3-9-42(33)14-19(34)12-33/h1,4,7,10-11,13,19-21,38,43H,3,5-6,8-9,12,14-17H2/t19-,20?,21?,33+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLLZBIBSFTLIN-IFMUVJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2621928-55-8 | |
| Record name | MRTX-1133 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU32DM9CHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Trajectory of a KRASG12D Inhibitor: A Technical Chronicle of MRTX1133's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and development timeline of MRTX1133, a potent and selective non-covalent inhibitor of the KRASG12D mutation. This document provides a comprehensive overview of the key milestones, from initial discovery through preclinical evaluation and clinical investigation, culminating in the challenges that halted its progression. Detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and experimental workflows are presented to offer a thorough understanding of this significant endeavor in targeting a once "undruggable" oncogene.
Discovery and Initial Characterization
This compound emerged from an extensive structure-based drug design campaign by Mirati Therapeutics, aimed at developing a selective inhibitor for the KRASG12D mutation, a prevalent driver in numerous cancers, particularly pancreatic ductal adenocarcinoma (PDAC)[1]. The discovery, first reported in 2021, marked a significant advancement in the field, offering a non-covalent approach to targeting this specific KRAS variant[1].
Mechanism of Action
This compound is a reversible inhibitor that selectively binds to the switch-II pocket of the KRASG12D protein in its inactive, GDP-bound state[2]. This binding event prevents the protein-protein interactions necessary for the activation of downstream signaling pathways, thereby inhibiting uncontrolled cell proliferation and survival. The selectivity of this compound for KRASG12D over wild-type KRAS and other RAS isoforms is a key attribute of its design[1].
Preclinical Evaluation: Potency, Selectivity, and Efficacy
A battery of in vitro and in vivo studies was conducted to characterize the pharmacological properties of this compound. These investigations consistently demonstrated its high potency, selectivity, and anti-tumor activity in KRASG12D-mutant cancer models.
In Vitro Potency and Selectivity
This compound exhibited picomolar binding affinity to GDP-loaded KRASG12D and single-digit nanomolar potency in cellular assays. The tables below summarize key quantitative data from these preclinical studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Assay Type | Target | Metric | Value | Reference |
| Surface Plasmon Resonance (SPR) | KRASG12D | KD | ~0.2 pM | [3] |
| AlphaLISA | KRASG12D | IC50 | <2 nM | |
| TR-FRET Displacement Assay | KRASG12D (GDP-loaded) | IC50 | <2 nM | [4] |
| TR-FRET Displacement Assay | KRASWT (GDP-loaded) | IC50 | ~700-fold higher than G12D | [4] |
Table 2: Cellular Activity of this compound in KRASG12D-Mutant Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| AGS | Gastric | ERK Phosphorylation | IC50 | 2 nM | [3] |
| AGS | Gastric | 2D Viability | IC50 | 6 nM | [3] |
| Various KRASG12D cell lines | Various | Cell Viability | Median IC50 | ~5 nM | [1] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in various cell line-derived and patient-derived xenograft (PDX) models harboring the KRASG12D mutation.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dosing | Outcome | Reference |
| Panc 04.03 Xenograft | Pancreatic | 30 mg/kg BID (IP) | -73% tumor regression | |
| HPAC Xenograft | Pancreatic | 30 mg/kg BID (IP) | Near-complete response (85% regression) | [1] |
| HG-PMP PDX | Appendiceal Mucinous Neoplasm | 30 mg/kg BID (IP) | Profound tumor growth inhibition | [5] |
Clinical Development and Challenges
The promising preclinical data paved the way for the clinical development of this compound.
Investigational New Drug (IND) Clearance and Clinical Trial Initiation
In October 2021, the U.S. Food and Drug Administration (FDA) cleared the Investigational New Drug (IND) application for this compound[1]. Subsequently, a Phase 1/2, first-in-human clinical trial (NCT05737706) was initiated on March 20, 2023, to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors harboring a KRASG12D mutation[1].
Formulation Challenges and Trial Termination
Despite the promising preclinical efficacy, the clinical development of this compound encountered a significant hurdle. The oral bioavailability of the initial formulation was found to be very low, a challenge attributed to the physicochemical properties of the molecule, particularly the presence of a secondary amine moiety that likely hindered gastrointestinal absorption[6][7]. This led to the termination of the Phase 1/2 clinical trial.
The Quest for an Orally Bioavailable Successor: The Prodrug Approach
To overcome the formulation challenges, a prodrug strategy was employed. The goal was to mask the problematic secondary amine to improve absorption, with the prodrug being converted to the active this compound in vivo.
Prodrug 9: A Potential Solution
A comprehensive screening of 38 prodrugs of this compound led to the identification of "prodrug 9"[6]. This compound demonstrated significantly improved pharmacokinetic properties and oral bioavailability in mice compared to the parent drug[6]. In a KRASG12D mutant xenograft mouse model, orally administered prodrug 9 was efficacious, indicating its potential as a viable oral therapeutic[6].
Table 4: Pharmacokinetic Parameters of this compound and Prodrug 9 in Mice (Oral Administration)
| Compound | Dose (mg/kg) | Bioavailability (F%) | AUC (ng·h/mL) | Reference |
| This compound | 30 | 0.5% | 102 | [6] |
| Prodrug 9 | 30 | >7% | 4414 | [6] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methodologies employed in the evaluation of this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: KRAS Signaling Pathway and this compound Inhibition.
Caption: Preclinical Evaluation Workflow for this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRASG12D-mutant cancer cell lines.
Materials:
-
KRASG12D-mutant cancer cell lines (e.g., AGS, HPAC)
-
Appropriate cell culture medium and supplements
-
96-well, black-walled, clear-bottom plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–5,000 cells per well in 100 µL of culture medium[8]. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by fitting the dose-response curve using a non-linear regression model (e.g., in GraphPad Prism).
ERK Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of this compound on the KRAS downstream signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
KRASG12D-mutant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK1/2 antibodies.
-
Re-probe the same membrane with antibodies against total ERK1/2 and a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 and loading control signals.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding kinetics and affinity (KD) of this compound to KRASG12D.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified recombinant KRASG12D protein
-
This compound in a suitable running buffer
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the KRASG12D protein onto the activated surface.
-
Deactivate any remaining active esters.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time to generate a sensorgram, which shows the association and dissociation phases.
-
-
Regeneration: Inject a regeneration solution to remove the bound this compound and prepare the surface for the next injection.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (KD) as the ratio of koff/kon.
-
Conclusion
The development of this compound represents a landmark achievement in the pursuit of targeted therapies for KRAS-mutant cancers. Its discovery and preclinical evaluation demonstrated the feasibility of selectively inhibiting the KRASG12D oncoprotein with a non-covalent small molecule, offering significant hope for patients with these malignancies. However, the subsequent clinical development was hampered by formulation challenges, highlighting the critical importance of drug delivery and bioavailability in the translation of potent molecules into effective medicines. The ongoing development of a prodrug of this compound underscores the resilience and ingenuity of drug discovery and development, with the ultimate goal of delivering a transformative therapy to patients in need. This technical guide provides a comprehensive resource for researchers and drug development professionals, encapsulating the key learnings from the this compound journey.
References
- 1. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 3. This compound (MRTX-1133) | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 5. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms | springermedizin.de [springermedizin.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Prodrug of this compound as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor this compound in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to MRTX1133: A Potent and Selective KRAS G12D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRTX1133 is a pioneering, non-covalent, and highly selective small molecule inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12D mutation. This mutation is a critical driver in a significant portion of human cancers, most notably pancreatic ductal adenocarcinoma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data associated with this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and development in the field of targeted cancer therapy.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-(((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methoxy)pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-(((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methoxy)pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol | [1] |
| Canonical SMILES | OC1=CC(C2=C(F)C3=NC(OC[C@@]45CCCN4C--INVALID-LINK--C5)=NC(N6CC(N7)CCC7C6)=C3C=N2)=C8C(C#C)=C(F)C=CC8=C1 | [2] |
| InChI Key | SCLLZBIBSFTLIN-IFMUVJFISA-N | [2][3] |
| Chemical Formula | C₃₃H₃₁F₃N₆O₂ | [3][4] |
| Molecular Weight | 600.65 g/mol | [3] |
| Appearance | Solid powder | [2][3] |
| Solubility | Soluble in DMSO | [4][5] |
| Storage | Dry, dark, and at 0-4 °C for short term or -20 °C for long term | [2] |
Mechanism of Action
This compound is a potent and selective inhibitor of the KRAS G12D mutant protein.[2][3][4] It functions as a non-covalent inhibitor, binding to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[2][3] This binding occurs in the switch II pocket of the KRAS protein, a critical region for its interaction with downstream effector proteins. By occupying this pocket, this compound effectively prevents the protein-protein interactions necessary for the activation of downstream signaling pathways.
The KRAS protein is a key molecular switch that, in its active GTP-bound state, activates multiple downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving oncogenesis. This compound's inhibition of KRAS G12D leads to the suppression of these downstream signals, resulting in decreased cancer cell proliferation and survival.
Preclinical Data
A substantial body of preclinical evidence supports the potent and selective anti-tumor activity of this compound.
In Vitro Activity
This compound has demonstrated single-digit nanomolar potency in cellular assays. In 2D viability assays, the IC50 of this compound against KRAS G12D-mutant cancer cell lines is consistently in the low nanomolar range. For instance, in the AGS cell line, the IC50 is reported to be 6 nM.[2][6] The inhibitor shows high selectivity for KRAS G12D-mutant cells over KRAS wild-type cells, with a selectivity of over 500-fold observed in some studies.[2][6] Furthermore, this compound effectively inhibits the phosphorylation of ERK, a key downstream effector of the MAPK pathway, with IC50 values ranging from 1-10 nM in various KRAS G12D-mutant cell lines.[2][6]
| Cell Line | KRAS Mutation | Assay | IC50 (nM) | Reference |
| AGS | G12D | 2D Viability | 6 | [2][6] |
| AsPC-1 | G12D | ERK Phosphorylation | 1-10 | [2][6] |
| Panc 04.03 | G12D | ERK Phosphorylation | 1-10 | [2][6] |
| SW1990 | G12D | ERK Phosphorylation | 1-10 | [2][6] |
| MKN1 | Wild-Type (amplified) | 2D Viability | >3000 | [2][6] |
In Vivo Efficacy
In vivo studies using xenograft models of human cancers have demonstrated significant anti-tumor efficacy of this compound. In a pancreatic cancer xenograft model using the Panc 04.03 cell line, intraperitoneal administration of this compound resulted in dose-dependent tumor regression. At a dose of 30 mg/kg administered twice daily, near-complete tumor regression was observed. Similar potent anti-tumor activity has been reported in other KRAS G12D-mutant xenograft models, including those for colorectal cancer.
| Xenograft Model | Cancer Type | Dosing Regimen (IP) | Tumor Growth Inhibition | Reference |
| Panc 04.03 | Pancreatic | 30 mg/kg BID | Tumor Regression | [5] |
| HPAC | Pancreatic | 30 mg/kg BID | 85% Regression | [3] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from studies evaluating the effect of this compound on cancer cell proliferation.
Materials:
-
KRAS G12D-mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well opaque-walled plate in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
ERK Phosphorylation Assay (Western Blot)
This protocol outlines the general steps for assessing the inhibition of ERK phosphorylation by this compound.
Materials:
-
KRAS G12D-mutant cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to total ERK and a loading control (e.g., GAPDH).
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
KRAS G12D-mutant cancer cell line (e.g., Panc 04.03)
-
Matrigel (optional)
-
This compound formulation for intraperitoneal (IP) injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg, BID) or vehicle control via IP injection.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for KRAS-mutant cancers, particularly those harboring the G12D mutation. Its high potency, selectivity, and demonstrated preclinical efficacy have paved the way for clinical investigation. Ongoing and future research will focus on its clinical development, including evaluation of its safety and efficacy in patients, identification of potential resistance mechanisms, and exploration of combination therapies to enhance its anti-tumor activity. The detailed information and protocols provided in this guide are intended to support these efforts and contribute to the ultimate goal of improving outcomes for patients with KRAS G12D-driven malignancies.
References
- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor this compound in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
MRTX1133 binding affinity to KRAS G12D
An In-depth Technical Guide to the Binding Affinity of MRTX1133 with KRAS G12D
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep binding pockets on its surface. The development of this compound, a potent, selective, and non-covalent inhibitor of KRAS G12D, represents a significant breakthrough in targeting this specific mutation. This document provides a comprehensive technical overview of the binding characteristics of this compound to the KRAS G12D protein, detailing its affinity, mechanism of action, the experimental protocols used for its characterization, and the structural basis of its interaction.
Binding Affinity and Selectivity
This compound demonstrates exceptional potency and selectivity for the KRAS G12D mutant. It binds non-covalently to the inactive, GDP-bound state of the protein, locking it in a conformation that prevents downstream signaling.[1][2] The inhibitor's high affinity is a result of extensive structure-based drug design, which optimized interactions within the switch-II pocket of the protein.[3]
Quantitative Binding Data
The binding affinity and inhibitory concentration of this compound have been quantified through various biochemical and cellular assays. The data highlights its picomolar binding affinity and nanomolar functional activity.
| Parameter | Value | Assay Method | Target | Reference |
| Dissociation Constant (Kd) | 0.2 pM (estimated) | Surface Plasmon Resonance (SPR) | GDP-bound KRAS G12D | [3][4] |
| Biochemical IC50 | < 2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | GDP-bound KRAS G12D | [1][5] |
| Biochemical IC50 | 0.14 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | SOS1-catalyzed nucleotide exchange on KRAS G12D | [6][7] |
| Cellular pERK Inhibition IC50 | 2 nM | Western Blot / ELISA | AGS (gastric adenocarcinoma) cell line | [3] |
| Cellular Viability IC50 | 6 nM | 2D Viability Assay | AGS (gastric adenocarcinoma) cell line | [3] |
| Selectivity (vs. KRAS WT) | ~700-1000 fold | HTRF / Cellular Assays | GDP-bound KRAS G12D vs. KRAS WT | [1][8] |
Mechanism of Action
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[9] The G12D mutation impairs the intrinsic GTPase activity of KRAS, causing it to be perpetually locked in the active state, which leads to constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways.[1][10]
This compound exerts its inhibitory effect by binding to a pocket in the switch-II region of KRAS G12D when it is in the inactive GDP-bound state.[11] This non-covalent binding stabilizes the inactive conformation and prevents the SOS1-catalyzed exchange of GDP for GTP, thereby blocking the reactivation of the protein.[3][10] Consequently, the interaction of KRAS G12D with its downstream effectors, such as RAF kinase, is inhibited, leading to the suppression of the MAPK and other signaling cascades.[3][4]
References
- 1. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. KRAS - Wikipedia [en.wikipedia.org]
- 10. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
MRTX1133: A Deep Dive into its Selectivity Profile for KRAS Paralogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various cancers, making it a prime target for therapeutic intervention. MRTX1133, a non-covalent inhibitor, has emerged as a promising agent specifically targeting the KRAS G12D mutation. This technical guide provides a comprehensive analysis of the selectivity profile of this compound for KRAS paralogs, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Data Presentation: Quantitative Selectivity Profile of this compound
The selectivity of this compound has been rigorously evaluated across various KRAS paralogs and mutants using a range of biochemical and cellular assays. The following tables summarize the key findings, offering a comparative view of its potency and specificity.
Table 1: Biochemical Binding Affinity and Inhibition of this compound
| Target | Assay Type | Metric | Value | Selectivity vs. KRAS G12D | Reference |
| KRAS G12D | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | < 2 nM | - | [1] |
| KRAS G12D | Surface Plasmon Resonance (SPR) | KD | ~0.2 pM | - | [2] |
| KRAS WT | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | ~700-fold higher than G12D | ~700-fold | [1] |
| KRAS G12C | Isogenic Cell Lines | Activity | Significant | Less potent than G12D | [3] |
| KRAS G12V | Isogenic Cell Lines | Activity | Significant | Less potent than G12D | [3] |
| KRAS G13D | Isogenic Cell Lines | Activity | Significant | Less potent than G12D | [3] |
| HRAS WT | Isogenic Cell Lines | Activity | No effect | Highly selective | [3] |
| HRAS G12D | Isogenic Cell Lines | Activity | No effect | Highly selective | [3] |
| NRAS WT | Isogenic Cell Lines | Activity | No effect | Highly selective | [3] |
| NRAS G12D | Isogenic Cell Lines | Activity | No effect | Highly selective | [3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line (KRAS status) | Assay Type | Metric | Value | Reference |
| KRAS G12D Mutant Cell Lines | Cell Viability (e.g., CellTiter-Glo) | Median IC50 | ~5 nM | [2] |
| KRAS WT Cell Lines | Cell Viability (e.g., CellTiter-Glo) | Selectivity | >1,000-fold vs. G12D | [1] |
| Panc10.05 (KRAS G12D) | Cell Viability | - | Exquisite sensitivity | [3] |
| AsPC-1 (KRAS G12D) | Cell Viability | - | Exquisite sensitivity | [3] |
| H358 (KRAS G12C) | Cell Viability | - | Partial sensitivity | [3] |
| SW620 (KRAS G12V) | Cell Viability | - | Partial sensitivity | [3] |
| BRAF V600E Mutant Cell Line | Cell Viability | - | No toxicity up to 1 µM | [3] |
The Molecular Basis of Selectivity: The Role of Histidine 95
The remarkable selectivity of this compound for KRAS over its paralogs, HRAS and NRAS, is attributed to a single, non-conserved amino acid residue: Histidine 95 (H95).[3] Functional analysis has revealed that H95 on KRAS is an essential "selectivity handle" for this compound binding.[3] HRAS and NRAS possess different amino acids at this position, which prevents the high-affinity interaction observed with KRAS.[3] Reciprocal mutation studies, where the amino acid at position 95 was swapped between the RAS paralogs, resulted in a corresponding switch in their sensitivity to this compound, confirming the critical role of H95 in determining paralog selectivity.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the selectivity data and for designing future studies. Below are the protocols for the key assays used to characterize this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to measure the binding affinity of this compound to GDP-bound KRAS.
-
Principle: HTRF is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. When the molecules are in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.
-
Protocol:
-
Recombinant KRAS protein (e.g., KRAS G12D or KRAS WT) is incubated with a terbium cryptate-labeled antibody (donor) and a d2-labeled tracer (acceptor) that binds to the same pocket as this compound.
-
This compound is added in a serial dilution to compete with the d2-labeled tracer for binding to KRAS.
-
The reaction is incubated to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
The ratio of the acceptor to donor emission is calculated, and the IC50 value is determined by plotting the ratio against the inhibitor concentration.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (ligand) is immobilized on the chip, and its binding partner (analyte) is flowed over the surface. The binding event causes a change in the refractive index, which is proportional to the mass of the analyte bound.
-
Protocol:
-
Recombinant KRAS protein (ligand) is immobilized on a sensor chip.
-
A solution containing this compound (analyte) at various concentrations is flowed over the chip surface.
-
The association and dissociation of this compound are monitored in real-time by detecting changes in the SPR signal.
-
The resulting sensorgrams are fitted to a binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Cellular Viability Assay (CellTiter-Glo®)
This assay is used to assess the effect of this compound on the viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells with different KRAS mutational statuses are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well.
-
The plate is shaken for 2 minutes to induce cell lysis.
-
After a 10-minute incubation at room temperature to stabilize the signal, the luminescence is measured using a plate reader.
-
The data is normalized to the vehicle control, and the IC50 value is calculated from the dose-response curve.
-
Western Blotting for Phospho-ERK (pERK)
This assay is used to determine the effect of this compound on the downstream signaling of the KRAS pathway.
-
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. Inhibition of KRAS is expected to decrease the phosphorylation of downstream effectors like ERK.
-
Protocol:
-
Cells are treated with this compound at various concentrations and for different time points.
-
Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[4]
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[4]
-
The membrane is blocked with 5% milk solution for 1 hour at room temperature.[4]
-
The membrane is incubated with a primary antibody against phospho-ERK (pERK) overnight at 4°C.[4]
-
After washing, the membrane is incubated with a fluorescence-conjugated secondary antibody for 1 hour at room temperature.[4]
-
The protein bands are visualized using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total ERK or a loading control like GAPDH.
-
Visualizations: Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and this compound Inhibition
Caption: KRAS signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow for Assessing this compound Selectivity
Caption: Workflow for determining the selectivity profile of this compound.
Conclusion
This compound demonstrates a highly potent and selective inhibitory profile for KRAS G12D. Its remarkable selectivity over wild-type KRAS and the HRAS and NRAS paralogs is primarily driven by the interaction with the non-conserved Histidine 95 residue in KRAS. The comprehensive biochemical and cellular data underscore the potential of this compound as a targeted therapy for KRAS G12D-mutant cancers. This technical guide provides the foundational data and methodologies for researchers and drug developers working to advance the understanding and application of this promising therapeutic agent.
References
- 1. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 3. A non-conserved histidine residue on KRAS drives paralog selectivity of the KRASG12D inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor this compound in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vitro Profile of MRTX1133: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vitro studies of MRTX1133, a potent and selective inhibitor of the KRAS G12D mutation. The information is compiled from various scientific publications and presented to facilitate a deeper understanding of the compound's mechanism of action, potency, and cellular effects.
Core Efficacy and Potency of this compound
This compound is a non-covalent inhibitor that demonstrates high affinity and selectivity for the GDP-bound, inactive state of the KRAS G12D protein.[1] This interaction prevents the SOS1-catalyzed nucleotide exchange, thereby locking KRAS G12D in its inactive state and inhibiting downstream signaling.[2][3]
Biochemical Activity
This compound exhibits picomolar binding affinity to KRAS G12D. In biochemical assays, it has been shown to inhibit the binding of the RAF-RAS binding domain (RBD) to the active form of KRAS G12D.[1]
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Metric | Value | Selectivity (vs. KRAS WT) | Reference(s) |
| TR-FRET Binding Assay | KRAS G12D | IC₅₀ | <2 nM | ~700-fold | [1] |
| AlphaLISA Assay | KRAS G12D | IC₅₀ | 0.14 nM | ~38-fold (vs. KRAS WT) | [4] |
| Surface Plasmon Resonance (SPR) | KRAS G12D | Kᵢ | 0.2 pM | >1000-fold | [2][3] |
| Nucleotide Exchange Assay | KRAS G12D | IC₅₀ | 0.14 nM | - | [4] |
Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions and reagents used.
Cellular Activity
In cellular assays, this compound demonstrates single-digit nanomolar potency in inhibiting KRAS G12D-dependent signaling and cell viability.[2] It effectively suppresses the phosphorylation of ERK (pERK), a key downstream effector in the MAPK signaling pathway.[2][5]
Table 2: Cellular Activity of this compound in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | Assay Type | Metric | Value (nM) | Reference(s) |
| AGS | Gastric | pERK Inhibition | IC₅₀ | 2 | [2] |
| AGS | Gastric | 2D Viability | IC₅₀ | 6 | [2] |
| AsPC-1 | Pancreatic | 2D Viability | IC₅₀ | 7-10 | [5][6] |
| SW1990 | Pancreatic | 2D Viability | IC₅₀ | 7-10 | [6] |
| HPAF-II | Pancreatic | 2D Viability | IC₅₀ | 1,800 | [7] |
| LS513 | Colorectal | 2D Viability | IC₅₀ | 120 | [7] |
| SNU-1033 | Colorectal | - | - | - | [8] |
| GP2D | Colorectal | - | - | - | [8] |
Note: The sensitivity to this compound can be influenced by the genetic background of the cell line beyond the KRAS G12D mutation.[1]
Signaling Pathway Inhibition
This compound primarily exerts its anti-cancer effects by inhibiting the constitutively active MAPK signaling pathway driven by the KRAS G12D mutation. This leads to the suppression of downstream effectors responsible for cell proliferation and survival.[1]
References
- 1. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
MRTX1133 Target Engagement in Cancer Cell Lines: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of MRTX1133, a potent and selective noncovalent inhibitor of KRAS G12D. It details the compound's mechanism of action, quantitative data on its target engagement in various cancer cell lines, and comprehensive experimental protocols for assessing its efficacy.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated drivers in human cancers, particularly in pancreatic ductal adenocarcinoma (PDAC), where the G12D mutation is highly prevalent.[1] For decades, KRAS was considered "undruggable" due to the absence of a well-defined binding pocket on its surface.[2][3] The development of allele-specific inhibitors has marked a significant breakthrough. This compound emerged from extensive structure-based drug design as a potent, selective, and noncovalent inhibitor of the KRAS G12D mutant protein.[1][4] It binds to the switch-II pocket of KRAS G12D, disrupting the protein-protein interactions necessary for the activation of downstream oncogenic signaling pathways.[4]
Mechanism of Action and Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations like G12D impair the intrinsic GTPase activity, locking KRAS in a constitutively active state.[5] This leads to the persistent activation of downstream pro-survival and proliferative signaling cascades, primarily the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5]
This compound selectively binds to the KRAS G12D mutant, impairing its function.[4] This inhibition suppresses downstream signaling, which can be observed by a reduction in the phosphorylation of key pathway components like ERK (pERK) and S6 (pS6).[5] Studies have also shown that this compound impairs SOS1-mediated nucleotide exchange, further preventing KRAS activation.[6]
However, cancer cells can develop resistance to this compound. One key mechanism is the feedback activation of receptor tyrosine kinases like EGFR and HER2 following treatment.[5][7] This can lead to a rebound in RAS effector signaling, often driven by wild-type RAS isoforms, reducing the inhibitor's effectiveness.[7]
Caption: KRAS G12D signaling and this compound's points of inhibition.
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across various preclinical models. The data highlights its potent and selective activity against KRAS G12D mutant cells, while also showing some context-dependent effects in cells with other mutations.
Table 1: Cellular Proliferation Inhibition (IC₅₀) of this compound
| Cell Line | KRAS Mutation | Cancer Type | IC₅₀ (nM) | Citation(s) |
|---|---|---|---|---|
| AsPc-1 | G12D | Pancreatic (PDAC) | 7 - 10 | [6] |
| SW1990 | G12D | Pancreatic (PDAC) | 7 - 10 | [6] |
| MIA PaCa-2 | G12C | Pancreatic (PDAC) | 149 | [6] |
| PaTu 8902 | G12V | Pancreatic (PDAC) | No significant effect | [6] |
| PSN-1 | G12R | Pancreatic (PDAC) | No significant effect | [6] |
| BxPc-3 | Wild-Type | Pancreatic (PDAC) | No significant effect | [6] |
| Various | G12D | Pancreatic/Other | ~5 (median, pERK/pS6) | [5] |
| Lung Cancer Lines | G12C | Lung | Negligible effect |[6] |
Table 2: Biochemical Binding Affinity and Target Engagement
| Target Protein | Parameter | Value (nM) | Assay Method | Citation(s) |
|---|---|---|---|---|
| KRAS G12D | K_D_ | Sub-nanomolar (pM range) | qPCR-based biochemical assay | [4][8] |
| KRAS G12C | K_D_ | 9.59 (MRTX849 for comparison) | qPCR-based biochemical assay | [8] |
| KRAS G12V | ΔT_m_ | ~ +9°C | Thermal Shift Assay (TSA) |[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate this compound's target engagement and cellular effects.
This assay measures cell proliferation and viability after drug treatment.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Treat cells with the compound or vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).[6]
-
Lysis and Staining: Remove the treatment media. Freeze plates at -80°C or lyse cells using the provided buffer with the CyQUANT™ GR dye. This dye exhibits strong fluorescence enhancement when bound to cellular nucleic acids.
-
Fluorescence Measurement: Incubate as per the manufacturer's protocol. Measure fluorescence using a microplate reader with excitation/emission wavelengths appropriate for the dye (e.g., ~480/520 nm).
-
Data Analysis: Normalize fluorescence values to the vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and fit to a dose-response curve to calculate the IC₅₀ value.
This method assesses the inhibition of the MAPK signaling pathway by measuring the phosphorylation level of ERK.
-
Cell Treatment and Lysis: Culture cells to ~80% confluency, serum-starve if necessary, and then treat with this compound or vehicle for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration in each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour. Incubate with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the pERK signal to the total ERK signal to determine the extent of pathway inhibition.
CETSA is a powerful tool for verifying direct target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[10]
-
Cell Culture and Treatment: Grow cells to high confluency. Treat the cells with this compound or vehicle control for a specified duration (e.g., 1-5 hours).[8]
-
Harvesting: Harvest intact cells by scraping and resuspend them in PBS with protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling. A specific pulse temperature (e.g., 67°C) can be used for target engagement assays.[8][10]
-
Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated/aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble KRAS G12D remaining at each temperature using Western blotting or ELISA.
-
Data Interpretation: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound (a positive ΔT_m_) indicates that the drug binds to and stabilizes the target protein.[9]
References
- 1. "A Small Molecule with Big Impact: this compound Targets the KRASG12D Mutati" by Daoyan Wei, Liang Wang et al. [digitalcommons.library.tmc.edu]
- 2. Characterization of the binding of this compound as an avenue for the discovery of potential KRASG12D inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of KRAS G12D Inhibition by MRTX1133: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology of the MRTX1133 and KRAS G12D complex. This compound is a potent, selective, and noncovalent inhibitor of the KRAS G12D mutant, a key driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer. This document details the binding characteristics, the structural basis of inhibition, the impacted signaling pathways, and the experimental methodologies used to elucidate these features.
Quantitative Analysis of this compound-KRAS G12D Interaction
The interaction between this compound and the KRAS G12D protein has been extensively characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of the inhibitor's potency and selectivity.
Table 1: Biochemical and Biophysical Binding Affinity of this compound to KRAS G12D
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Surface Plasmon Resonance (SPR) | KD | 0.2 pM (estimated) | GDP-loaded KRAS G12D | [1] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | <2 nM | GDP-loaded KRAS G12D | [2] |
| AlphaLISA | IC50 | 2 nM | GDP-loaded KRAS G12D | [1] |
Table 2: Cellular Activity of this compound in KRAS G12D Mutant Cell Lines
| Assay Type | Parameter | Value | Cell Line | Reference |
| pERK Inhibition | IC50 | 2 nM | AGS | [1] |
| 2D Viability | IC50 | 6 nM | AGS | [1] |
| 2D Viability | IC50 | ~5 nM (median) | Various KRAS G12D mutant cell lines | [3] |
Structural Insights into the this compound-KRAS G12D Complex
The high-resolution X-ray crystal structure of this compound in complex with GDP-bound KRAS G12D provides a detailed view of the molecular interactions driving its potent and selective inhibition.
This compound binds non-covalently to an induced "switch II" pocket of the KRAS G12D protein.[1] This binding event is characterized by a network of interactions, including hydrogen bonds and van der Waals forces, that stabilize the complex. The inhibitor effectively locks KRAS G12D in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and halting the oncogenic signaling cascade.[4]
The crystal structure (PDB ID: 7RPZ) reveals that this compound optimally occupies the switch II pocket, with specific moieties of the inhibitor making key contacts with amino acid residues of KRAS G12D.[1][5] These interactions are crucial for the high affinity and selectivity of this compound for the G12D mutant over wild-type KRAS.[2]
Signaling Pathways and Experimental Workflows
The inhibition of KRAS G12D by this compound has profound effects on downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary pathways affected are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2]
KRAS Signaling Pathway and this compound Inhibition
Caption: KRAS signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow for Structural and Functional Analysis
References
- 1. aurorabiolabs.com [aurorabiolabs.com]
- 2. A Small Molecule with Big Impact: this compound Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 4. Crystal Packing Reveals a Potential Autoinhibited KRAS Dimer Interface and a Strategy for Small-Molecule Inhibition of RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Mechanism: A Technical Guide to the Non-Covalent Inhibition of KRAS G12D by MRTX1133
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the non-covalent inhibition of the KRAS G12D mutant by MRTX1133, a promising small molecule inhibitor. This document details the molecular mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes the critical signaling pathways and workflows involved in its preclinical characterization.
Introduction to KRAS G12D and the Therapeutic Rationale for this compound
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the glycine-to-aspartic acid substitution at codon 12 (G12D) being particularly prevalent in pancreatic, colorectal, and lung cancers.[2][3] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to aberrant activation of downstream pro-proliferative and survival pathways, most notably the MAPK/ERK and PI3K/AKT cascades.[4][5]
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the shallow nature of its binding pockets. The development of covalent inhibitors targeting the KRAS G12C mutant marked a significant breakthrough. However, the lack of a reactive cysteine residue in the G12D mutant necessitated a different therapeutic approach. This compound emerged as a potent and selective, non-covalent inhibitor of KRAS G12D, demonstrating the feasibility of targeting this challenging oncogene.[6][7]
Molecular Mechanism of Non-Covalent Inhibition
This compound exerts its inhibitory effect through high-affinity, non-covalent binding to a specific pocket on the KRAS G12D protein known as the Switch II pocket.[6][8] This interaction is crucial as it disrupts the protein-protein interactions necessary for the activation of downstream signaling pathways.[6]
Molecular dynamics simulations and co-crystal structures have elucidated the key interactions between this compound and KRAS G12D.[1][9] A critical interaction involves a salt bridge formed between the protonated bicyclic piperazinyl group of this compound and the aspartate residue at position 12 (Asp12) of the mutant KRAS protein.[10] Additionally, hydrogen bonds with residues such as Gly60 help to stabilize the inhibitor within the binding pocket, leading to the stabilization of the Switch II region in an inactive conformation.[1] By occupying the Switch II pocket, this compound sterically hinders the binding of effector proteins, such as RAF kinases, thereby preventing the propagation of oncogenic signals.[8] This mechanism effectively traps KRAS G12D in an inactive state, leading to the suppression of downstream signaling and inhibition of tumor cell growth.
Quantitative Data on this compound Activity
The preclinical efficacy of this compound has been extensively characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.
| Parameter | Value | Assay | Target | Reference |
| Binding Affinity (KD) | ~0.2 pM | Surface Plasmon Resonance (SPR) | GDP-loaded KRAS G12D | [11] |
| Biochemical IC50 | <2 nM | TR-FRET | GDP-loaded KRAS G12D | [11] |
| Cellular IC50 (pERK) | ~5 nM (median) | Western Blot/Immunofluorescence | KRAS G12D-mutant cell lines | [11] |
| Cellular IC50 (Viability) | ~5 nM (median) | CellTiter-Glo | KRAS G12D-mutant cell lines | [11] |
| Selectivity (Binding) | ~700-fold vs. KRAS WT | TR-FRET | GDP-loaded KRAS | [11] |
| Selectivity (Cellular) | >1,000-fold vs. KRAS WT | Cell Viability | KRAS WT cell lines | [11] |
Table 1: Biochemical and Cellular Potency of this compound
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) - Viability | Reference |
| AsPC-1 | Pancreatic | G12D | 7-10 | [4] |
| SW1990 | Pancreatic | G12D | 7-10 | [4] |
| MIA PaCa-2 | Pancreatic | G12C | Robust Inhibition | [10] |
| HPAF-II | Pancreatic | G12D | Not specified | |
| BxPc-3 | Pancreatic | WT | No significant inhibition | [4] |
| PaTu 8902 | Pancreatic | G12V | No significant inhibition | [4] |
| PSN-1 | Pancreatic | G12R | No significant inhibition | [4] |
Table 2: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KRAS Binding
This assay quantitatively measures the binding of an inhibitor to KRAS by detecting the displacement of a fluorescently labeled tracer molecule.
Materials:
-
Biotinylated, GDP-loaded KRAS G12D protein
-
Terbium (Tb)-conjugated streptavidin (donor fluorophore)
-
Fluorescently labeled small molecule tracer that binds to the Switch II pocket (acceptor fluorophore)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of biotinylated KRAS G12D and Tb-streptavidin to each well. Incubate for 30 minutes at room temperature.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~665 nm (for the acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence. A decrease in this ratio indicates displacement of the tracer by the test compound.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between an inhibitor and its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified KRAS G12D protein (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the KRAS G12D protein solution over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions sequentially over the immobilized KRAS G12D surface, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After each injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines cultured in appropriate media
-
Opaque-walled 96- or 384-well plates
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
Procedure:
-
Seed the cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.[1][6][9]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflow for its characterization.
Figure 1: KRAS G12D Signaling Pathways and this compound Inhibition.
Figure 2: General Experimental Workflow for this compound Characterization.
Conclusion
This compound represents a significant advancement in the quest to develop effective targeted therapies for KRAS-driven cancers. Its non-covalent mechanism of action, high potency, and selectivity for the KRAS G12D mutant have been rigorously demonstrated through a variety of preclinical studies. This technical guide provides a foundational understanding of the core principles and methodologies used to characterize this inhibitor. The continued investigation of this compound and similar non-covalent inhibitors holds the promise of providing new therapeutic options for patients with cancers harboring this challenging oncogenic mutation.
References
- 1. scribd.com [scribd.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OUH - Protocols [ous-research.no]
- 6. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. ch.promega.com [ch.promega.com]
The KRAS G12D Conundrum: A Technical Guide to MRTX1133's Impact on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRTX1133, a potent and selective non-covalent inhibitor of the KRAS G12D mutant protein, has emerged as a promising therapeutic agent in the landscape of targeted cancer therapy. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, with a particular focus on its effects on downstream signaling pathways. By binding to the switch II pocket of KRAS G12D, this compound effectively locks the oncoprotein in its inactive, GDP-bound state, leading to a cascade of downstream effects. This guide will detail the profound inhibition of the MAPK/ERK pathway, explore the more nuanced impact on the PI3K/AKT/mTOR pathway, and elucidate the feedback mechanisms and resistance pathways that can emerge during treatment. Through a combination of structured data presentation, detailed experimental methodologies, and visual pathway diagrams, this document aims to provide a comprehensive resource for researchers and clinicians working to advance the therapeutic application of KRAS G12D inhibitors.
Mechanism of Action of this compound
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular proliferation, survival, and differentiation.[1] The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the persistent stimulation of downstream pro-tumorigenic signaling pathways.[1]
This compound is a first-in-class, non-covalent inhibitor that demonstrates high affinity and selectivity for the KRAS G12D mutant.[2][3] It binds to the switch II pocket of the inactive, GDP-bound KRAS G12D protein.[3][4][5] This interaction stabilizes the inactive conformation, preventing the SOS1-catalyzed nucleotide exchange to the active, GTP-bound state.[3][4][5] By locking KRAS G12D in an "off" state, this compound effectively blocks its ability to engage with and activate downstream effector proteins.[3]
Impact on the MAPK/ERK Signaling Pathway
The most direct and well-documented downstream consequence of this compound treatment is the profound suppression of the RAF/MEK/ERK (MAPK) signaling cascade. Constitutively active KRAS G12D hyperactivates this pathway, leading to uncontrolled cell proliferation. This compound-mediated inhibition of KRAS G12D leads to a significant, dose-dependent reduction in the phosphorylation of key downstream kinases, most notably ERK1/2.[1][6][7][8]
Quantitative Analysis of MAPK Pathway Inhibition
The inhibitory effects of this compound on the MAPK pathway have been quantified across various preclinical models, demonstrating its potency and selectivity.
| Cell Line | KRAS Mutation | Parameter | IC50 Value | Reference |
| AGS | G12D | pERK Inhibition | 2 nM | [3] |
| KRAS G12D-mutant pancreatic and other cancer cell lines | G12D | Cell Viability | ~5 nM (median) | [1] |
| KRAS G12D Patient-Derived Organoids | G12D | Growth Inhibition | <20 nM | [9] |
| Panc 04.03 Xenograft Model | G12D | Tumor Regression | -62% at 10 mg/kg BID, -73% at 30 mg/kg BID | [3] |
Table 1: Potency of this compound in preclinical models.
Signaling Pathway Diagram: this compound Inhibition of the MAPK Pathway
Caption: this compound inhibits KRAS G12D, blocking the MAPK signaling cascade.
Effects on the PI3K/AKT/mTOR Signaling Pathway
The impact of this compound on the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is more complex and appears to be context-dependent. While KRAS G12D can also activate this pathway to promote cell survival and growth, the effects of its inhibition by this compound are not as straightforward as with the MAPK pathway.
Some studies have reported a dose-dependent reduction in the phosphorylation of S6 ribosomal protein (pS6), a downstream effector of the mTOR complex 1 (mTORC1), indicating suppression of this pathway.[1] However, other investigations have found that short-term treatment with this compound does not alter the phosphorylation of AKT or S6.[7]
Furthermore, the PI3K/AKT/mTOR pathway has been identified as a key mechanism of acquired resistance to this compound.[10][11][12] In some models, inhibition of the MAPK pathway by this compound leads to a compensatory upregulation and reactivation of PI3K/AKT/mTOR signaling, thereby allowing cancer cells to evade apoptosis and continue to proliferate.[9][10][13] This has led to the exploration of combination therapies involving both this compound and PI3K inhibitors, which have shown synergistic effects in preclinical models.[13][14]
Signaling Pathway Diagram: The Complex Role of the PI3K/AKT/mTOR Pathway
Caption: this compound's variable impact on the PI3K/AKT/mTOR pathway.
Feedback and Resistance Mechanisms
Despite the initial potent anti-tumor activity of this compound, the development of intrinsic and acquired resistance is a significant clinical challenge.[1][15] Several mechanisms of resistance have been identified, which often involve the reactivation of signaling pathways through feedback loops.
-
Receptor Tyrosine Kinase (RTK) Feedback: Treatment with this compound can lead to the upregulation and/or increased phosphorylation of upstream RTKs, such as EGFR and HER2.[1][2][9] This feedback activation can restimulate the MAPK and/or PI3K pathways, thereby circumventing the inhibitory effect of this compound on KRAS G12D.[2] Combination therapy with pan-ERBB inhibitors like afatinib has been shown to be synergistic with this compound and can overcome this resistance.[2][9]
-
Epithelial-to-Mesenchymal Transition (EMT): In some pancreatic cancer models, resistance to this compound is associated with an EMT phenotype.[10][16]
-
Upregulation of Survival Signaling: Studies have shown that resistance can be associated with a global shift towards histone acetylation, leading to the enhanced expression of pro-survival signaling molecules like FOSL1.[17] Inhibition of BET proteins, which are involved in reading these acetylation marks, can re-sensitize resistant cells to this compound.[15][17]
Experimental Protocols
The following sections outline the key experimental methodologies employed to investigate the effects of this compound on downstream signaling pathways.
Western Immunoblotting for Phosphoprotein Analysis
Objective: To quantify the dose-dependent effect of this compound on the phosphorylation status of key signaling proteins (e.g., pERK, pMEK, pAKT, pS6).
Methodology:
-
Cell Culture and Treatment: Cancer cell lines harboring the KRAS G12D mutation are cultured to ~70-80% confluency. Cells are then treated with increasing concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 24 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-pERK1/2, anti-ERK1/2).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
Cell Viability Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRAS G12D-mutant cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound is prepared, and the cells are treated with a range of concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence readings are normalized to the vehicle-treated control wells, and the IC50 value is calculated by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of KRAS G12D-mutant cancers. Its primary mechanism of action involves the direct inhibition of the MAPK/ERK signaling pathway, leading to potent anti-proliferative effects. However, the development of resistance, often through the reactivation of the PI3K/AKT/mTOR pathway or upstream RTKs, remains a critical hurdle.
Future research should focus on:
-
Elucidating the full spectrum of resistance mechanisms: A deeper understanding of the genetic and non-genetic drivers of resistance will be crucial for developing more durable therapeutic strategies.
-
Optimizing combination therapies: Preclinical and clinical investigations into rational combinations of this compound with inhibitors of key resistance pathways (e.g., PI3K, EGFR, BET) are warranted to enhance efficacy and prevent relapse.[1][2][17]
-
Identifying predictive biomarkers: The identification of biomarkers that can predict which patients are most likely to respond to this compound monotherapy or require a combination approach will be essential for personalizing treatment.
By addressing these key areas, the full therapeutic potential of this compound and other KRAS G12D inhibitors can be realized, offering new hope for patients with these challenging malignancies.
References
- 1. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor this compound in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. GSE290487 - Angiogenesis blockade overcomes acquired KRAS G12D inhibitor resistance driven by KRAS-PI3Kγ interaction - OmicsDI [omicsdi.org]
- 17. Resistance to the KRASG12D Inhibitor this compound is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assays with MRTX1133
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro efficacy of MRTX1133, a potent and selective non-covalent inhibitor of KRAS G12D, on cancer cell viability. The provided methodologies, data tables, and signaling pathway diagrams are intended to guide researchers in designing and executing robust experiments for preclinical drug evaluation.
Introduction
This compound is a small molecule inhibitor that specifically targets the KRAS G12D mutation, a common oncogenic driver in various cancers, including pancreatic and colorectal cancers. It functions by binding to the inactive, GDP-bound state of KRAS G12D, thereby preventing downstream signaling through critical pro-survival pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1] This inhibition ultimately leads to reduced cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells.[2][3] These protocols outline two common methods for assessing the impact of this compound on cell viability: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT colorimetric assay.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative overview of its potency and selectivity.
Table 1: IC50 Values of this compound in KRAS G12D Mutant Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) | Assay Type | Reference |
| AsPC-1 | 18.5 | Not Specified | [3] |
| SW1990 | 7-10 | 2D Cell Viability | Not Specified |
| HPAF-II | >1000 | CellTiter-Glo | [2] |
| PANC-1 | ~1 | Cell Proliferation | [4] |
| KPC210 (mouse) | 24.12 | Not Specified | [3] |
Table 2: IC50 Values of this compound in KRAS G12D Mutant Colorectal Cancer Cell Lines
| Cell Line | IC50 (nM) | Assay Type | Reference |
| LS513 | >100 | CellTiter-Glo | [2] |
| SNUC2B | >5000 | CellTiter-Glo | [2] |
| AGS | 6 | 2D Viability | [5] |
Table 3: IC50 Values of this compound in Other Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) | Assay Type | Reference |
| MIA PaCa-2 | G12C | 4613 | Not Specified | [3] |
| BxPC-3 | Wild-Type | 13379 | Not Specified | [3] |
| MKN1 | Wild-Type (amplified) | >3000 | 2D Viability | [5] |
Signaling Pathway
This compound inhibits the constitutively active KRAS G12D protein, leading to the downregulation of downstream signaling cascades that promote cell proliferation and survival.
Caption: this compound inhibits KRAS G12D signaling.
Experimental Workflow
The general workflow for assessing the effect of this compound on cell viability is outlined below.
Caption: General workflow for in vitro cell viability assays.
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from standard manufacturer's instructions and methodologies described in relevant literature.[6][7][8][9][10]
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines
-
Complete culture medium (appropriate for the cell line)
-
This compound (stock solution in DMSO)
-
96-well opaque-walled microplates (suitable for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Orbital shaker
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete culture medium into a 96-well opaque-walled plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to perform a 10-point, 3-fold serial dilution to generate a comprehensive dose-response curve.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Assay and Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[11][12][13]
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (or other suitable solubilization buffer)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in Protocol 1, using a 96-well clear-bottom plate.
-
-
This compound Treatment:
-
Follow the same treatment procedure as described in Protocol 1.
-
-
Assay and Measurement:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and DMSO) from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability data and calculate the IC50 value as described in Protocol 1.
-
Disclaimer: These protocols are intended as a guide. Optimal conditions, such as cell seeding density and incubation times, may vary depending on the cell line and should be empirically determined by the researcher.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor this compound in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor this compound in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OUH - Protocols [ous-research.no]
- 8. benchchem.com [benchchem.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. promega.com [promega.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. 4.4. Cytotoxic Assay (MTT) for Adherent Cancer Cell Lines [bio-protocol.org]
- 13. MTT assay protocol | Abcam [abcam.com]
Establishing MRTX1133-Resistant Pancreatic Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of acquired resistance to targeted therapies is a significant challenge in cancer treatment. MRTX1133, a potent and selective inhibitor of KRAS G12D, has shown promise in preclinical models of pancreatic cancer. However, as with other targeted agents, resistance to this compound can emerge. The generation of this compound-resistant pancreatic cancer cell lines is a critical tool for studying the underlying mechanisms of resistance and for the development of novel therapeutic strategies to overcome it. This document provides detailed protocols for establishing and characterizing this compound-resistant pancreatic cancer cell lines, summarizes key quantitative data, and visualizes the associated signaling pathways.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a lethal malignancy with limited therapeutic options. A significant subset of PDAC tumors is driven by mutations in the KRAS oncogene, with the G12D mutation being one of the most prevalent. This compound is a non-covalent inhibitor that specifically targets the KRAS G12D mutant protein. While initial responses to this compound can be observed, the development of acquired resistance is a major clinical hurdle. Understanding the molecular mechanisms that drive this resistance is paramount for designing effective combination therapies and next-generation inhibitors. This application note details the methodologies for generating and characterizing pancreatic cancer cell lines with acquired resistance to this compound.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| AsPC-1 | G12D | 18.5 | 8634 | ~467 | [1] |
| KPC210 | G12D | 24.12 | 4480 | ~186 | [1] |
| HPAF-II | G12D | > 1,000 | Not Reported | - | [2] |
| PANC-1 | G12D | > 5,000 | Not Reported | - | [2][3] |
| SW1990 | G12D | 7-10 | Not Reported | - | [4] |
| MIA PaCa-2 | G12C | 149 - 4613 | Not Reported | - | [1][4] |
| BxPC-3 | WT | 13,379 | Not Reported | - | [1][3] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., 2D vs. 3D culture, assay duration).
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Pancreatic Cancer Cell Lines by Dose Escalation
This protocol describes a method for generating this compound-resistant pancreatic cancer cell lines using a continuous, dose-escalation approach.
Materials:
-
Parental pancreatic cancer cell line of interest (e.g., AsPC-1, KPC210)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Initial Seeding and Treatment:
-
Seed the parental pancreatic cancer cells in a T-25 flask at a density of 1 x 10^6 cells.
-
Allow the cells to adhere overnight.
-
The following day, replace the medium with fresh complete medium containing a starting concentration of this compound. A recommended starting concentration is the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line. If the IC20 is not known, a starting concentration of 1 nM can be used.[1]
-
-
Monitoring and Dose Escalation:
-
Culture the cells in the presence of this compound. Monitor the cells daily for signs of cytotoxicity (e.g., cell death, floating cells, changes in morphology).
-
Change the medium with fresh this compound-containing medium every 3-4 days.
-
When the cells become confluent and exhibit a stable growth rate (similar to the parental cells in the absence of the drug), subculture them.
-
At each passage, gradually increase the concentration of this compound. A 1.5 to 2-fold increase in concentration is a common strategy.
-
If significant cell death is observed after increasing the drug concentration, maintain the cells at the previous, lower concentration until they recover and resume stable proliferation.
-
-
Establishing the Resistant Line:
-
Continue this process of gradual dose escalation over several months. The goal is to establish a cell line that can proliferate in a high concentration of this compound (e.g., 1-10 µM).[1] For example, some studies have established lines viable in a minimum concentration of 2µM.
-
Once the cells are stably growing in the desired final concentration of this compound, they are considered a resistant cell line.
-
-
Cryopreservation and Maintenance:
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Continuously culture a stock of the resistant cells in the presence of the final concentration of this compound to maintain the resistant phenotype.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
1. Assessment of Drug Sensitivity (IC50 Determination):
-
Seed both parental and resistant cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Assess cell viability using a standard assay such as MTT, MTS, or CellTiter-Glo.
-
Calculate the IC50 values for both parental and resistant cell lines to quantify the degree of resistance.
2. Western Blot Analysis of Key Signaling Pathways:
-
Culture parental and resistant cells with and without this compound treatment.
-
Lyse the cells and perform Western blot analysis to examine the expression and phosphorylation status of key proteins in resistance-associated pathways.
-
Recommended Antibodies:
-
KRAS Downstream Signaling: p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6.
-
Receptor Tyrosine Kinases: p-EGFR, total EGFR, p-HER2, total HER2.
-
Epithelial-Mesenchymal Transition (EMT) Markers: E-cadherin, N-cadherin, Vimentin.
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for generating this compound-resistant pancreatic cancer cell lines.
Caption: Key signaling pathways involved in acquired resistance to this compound.
Discussion
The establishment of this compound-resistant pancreatic cancer cell lines provides an invaluable in vitro model system to investigate the molecular underpinnings of therapeutic failure. The protocols outlined here, based on the principle of dose escalation, mimic the clinical scenario of acquired resistance. Characterization of these resistant lines has revealed several key mechanisms of resistance.
One of the prominent mechanisms is the reactivation of downstream signaling pathways despite the inhibition of KRAS G12D. This can occur through the upregulation and activation of receptor tyrosine kinases (RTKs) such as EGFR and HER2, which can then signal through the PI3K-AKT-mTOR and MAPK pathways, bypassing the need for KRAS G12D signaling.
Another observed mechanism is the induction of an epithelial-to-mesenchymal transition (EMT). EMT is a cellular program that has been linked to drug resistance in various cancers. The transition to a mesenchymal phenotype can confer resistance to apoptosis and promote cell survival.
These findings highlight the complexity of resistance to KRAS G12D inhibition and underscore the need for combination therapies. Targeting the identified resistance pathways, for example, by co-administering this compound with EGFR/HER2 inhibitors or PI3K/mTOR inhibitors, may represent a promising strategy to overcome or delay the onset of resistance. The resistant cell lines generated using these protocols will be instrumental in the preclinical evaluation of such combination strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor this compound in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for MRTX1133 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of MRTX1133, a selective KRAS G12D inhibitor, in mouse xenograft models. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction
This compound is a potent and selective, non-covalent inhibitor of the KRAS G12D mutant protein.[1][2] The KRAS G12D mutation is a key driver in a significant portion of human cancers, particularly pancreatic ductal adenocarcinoma (PDAC).[3][4] this compound has demonstrated significant anti-tumor activity in preclinical xenograft models by binding to the inactive GDP-bound state of KRAS G12D, leading to the suppression of downstream signaling pathways and subsequent tumor regression.[1][5]
Mechanism of Action
The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state. This leads to the continuous activation of downstream pro-proliferative and survival pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][6] this compound selectively binds to the KRAS G12D mutant, stabilizing the inactive GDP-bound conformation and thereby inhibiting downstream signaling, which results in decreased cancer cell proliferation and increased apoptosis.[1][3][6]
References
- 1. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New KRAS Drug this compound Targets Pancreatic Cancer - Seena Magowitz Foundation [seenamagowitzfoundation.org]
- 5. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 6. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Immunoblotting Analysis of pERK Inhibition by MRTX1133
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX1133 is a potent, selective, and non-covalent inhibitor of the KRAS G12D mutation, a key driver in various cancers, including pancreatic ductal adenocarcinoma (PDAC).[1][2][3] this compound functions by specifically targeting and binding to the KRAS G12D protein, thereby preventing its signaling activity and the subsequent activation of downstream pathways crucial for tumor cell growth and survival.[1][4] One of the critical downstream effectors of KRAS is the MAPK/ERK pathway. Inhibition of KRAS G12D by this compound leads to a significant reduction in the phosphorylation of ERK (pERK), a key indicator of pathway inhibition.[2][5] Immunoblotting is a fundamental technique to qualitatively and quantitatively assess the inhibition of ERK phosphorylation in response to this compound treatment.
These application notes provide a detailed protocol for performing immunoblotting to measure the inhibition of pERK by this compound in cancer cell lines harboring the KRAS G12D mutation.
Signaling Pathway
The RAS/RAF/MEK/ERK, also known as the MAPK/ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In cancer cells with a KRAS G12D mutation, the KRAS protein is constitutively active, leading to uncontrolled downstream signaling. This compound directly inhibits the mutated KRAS G12D protein, leading to the suppression of this pathway.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Utilizing MRTX1133 in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MRTX1133, a potent and selective non-covalent inhibitor of KRAS G12D, in three-dimensional (3D) organoid culture systems. This document outlines the mechanism of action of this compound, detailed protocols for the generation and treatment of patient-derived organoids (PDOs) from pancreatic and colorectal cancers, and methods for assessing treatment efficacy.
Introduction
The KRAS oncogene is frequently mutated in various cancers, with the G12D mutation being particularly prevalent in pancreatic and colorectal adenocarcinomas. This compound has emerged as a promising therapeutic agent that specifically targets the KRAS G12D mutant protein.[1] Three-dimensional organoid cultures, which closely recapitulate the complex architecture and heterogeneity of in vivo tumors, provide a superior preclinical model for evaluating the efficacy of targeted therapies like this compound compared to traditional 2D cell cultures.
Mechanism of Action
This compound is a non-covalent inhibitor that selectively binds to the switch-II pocket of the KRAS G12D protein in its inactive, GDP-bound state. This binding prevents the interaction with guanine nucleotide exchange factors (GEFs), thereby locking KRAS G12D in an inactive conformation and inhibiting downstream signaling through the MAPK/ERK and PI3K/AKT/mTOR pathways.[1][2] This targeted inhibition leads to decreased cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells.
Data Presentation
The following tables summarize the in vitro efficacy of this compound in various cancer models.
Table 1: IC50 Values of this compound in 2D Cancer Cell Line Models
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| PANC-1 | Pancreatic | G12D | ~1 | [1] |
| AGS | Colorectal | G12D | 6 | [3] |
| AsPC-1 | Pancreatic | G12D | 1-10 | [3] |
| Panc 04.03 | Pancreatic | G12D | 1-10 | [3] |
| Panc 02.03 | Pancreatic | G12D | 1-10 | [3] |
| SW1990 | Pancreatic | G12D | 1-10 | [3] |
| HPAF-II | Pancreatic | G12D | >1,000 | [4] |
| SNUC2B | Colorectal | G12D | >5,000 | [4] |
Table 2: IC50 Values of this compound in 3D Patient-Derived Organoid (PDO) Models
| Organoid Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| KRAS G12D PDOs | Pancreatic | G12D | < 20 | [5] |
| CRC30T | Colorectal | G12D | 9,730 | [6] |
Signaling Pathway Diagrams
The following diagrams illustrate the KRAS signaling pathway and the mechanism of action of this compound.
Caption: The KRAS signaling pathway is activated by growth factors, leading to downstream signaling cascades that promote cell proliferation and survival.
Caption: this compound selectively binds to and stabilizes the inactive GDP-bound state of KRAS G12D, thereby inhibiting downstream signaling and promoting apoptosis.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments involving the use of this compound in 3D organoid cultures.
Protocol 1: Generation of Patient-Derived Organoids (PDOs) from Pancreatic or Colorectal Tumors
This protocol is adapted from established methods for generating PDOs.[7][8]
Materials:
-
Fresh tumor tissue from surgical resection or biopsy
-
Advanced DMEM/F12
-
Penicillin-Streptomycin
-
HEPES
-
Glutamax
-
Collagenase Type IV
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Organoid Culture Medium (specific formulations for pancreatic and colorectal organoids)
-
6-well and 24-well tissue culture plates
-
Sterile scalpels, forceps, and petri dishes
-
15 mL and 50 mL conical tubes
-
Cell strainer (70-100 µm)
Procedure:
-
Tissue Collection and Preparation:
-
Collect fresh tumor tissue in a sterile tube containing ice-cold Advanced DMEM/F12 supplemented with Penicillin-Streptomycin.
-
In a sterile petri dish on ice, wash the tissue with ice-cold PBS to remove any blood or debris.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a 15 mL conical tube.
-
Add digestion solution (Advanced DMEM/F12 with Collagenase Type IV and DNase I) and incubate at 37°C for 30-60 minutes with gentle agitation.
-
Monitor the digestion process until the tissue is dissociated into small cell clusters.
-
-
Cell Isolation and Plating:
-
Neutralize the digestion by adding an equal volume of Advanced DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 70-100 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge the suspension at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of ice-cold BME.
-
Plate 50 µL domes of the BME-cell suspension into the center of pre-warmed 24-well plates.
-
Incubate the plate at 37°C for 15-20 minutes to allow the BME to solidify.
-
Gently add 500 µL of the appropriate pre-warmed organoid culture medium to each well.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the culture medium every 2-3 days.
-
Monitor organoid growth using a brightfield microscope. Organoids should become visible within 1-2 weeks.
-
Passage the organoids every 1-2 weeks, or when they become large and dense. To passage, mechanically disrupt the BME domes, collect the organoids, and re-plate them in fresh BME.
-
Protocol 2: this compound Treatment of 3D Organoids
Materials:
-
Established 3D organoid cultures
-
This compound stock solution (dissolved in DMSO)
-
Organoid culture medium
-
Multi-well plates (96-well or 384-well, depending on the assay)
Procedure:
-
Organoid Plating for Drug Treatment:
-
Dissociate mature organoids into small fragments or single cells.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Resuspend the cells in BME at a desired density (e.g., 1,000-5,000 cells per well for a 96-well plate).
-
Plate the BME-cell suspension as described in Protocol 1.
-
Allow the organoids to form for 2-3 days before starting the treatment.
-
-
Drug Preparation and Addition:
-
Prepare a serial dilution of this compound in organoid culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the old medium from the organoid cultures.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the treated organoids for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo® 3D)
This protocol is a common method for assessing cell viability in 3D cultures.[9][10][11]
Materials:
-
This compound-treated organoids in multi-well plates
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
-
Assay:
-
Remove the plates containing the treated organoids from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Protocol 4: Immunofluorescence Staining of Organoids
This protocol allows for the visualization of protein expression and localization within whole organoids.[12][13][14][15]
Materials:
-
This compound-treated organoids
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-pERK, anti-cleaved caspase-3)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation and Permeabilization:
-
Carefully remove the culture medium and wash the organoids with PBS.
-
Fix the organoids in 4% PFA for 30-60 minutes at room temperature.
-
Wash the organoids three times with PBS.
-
Permeabilize the organoids with permeabilization buffer for 15-20 minutes at room temperature.
-
-
Blocking and Staining:
-
Wash the organoids with PBS.
-
Block non-specific antibody binding with blocking buffer for at least 1 hour at room temperature.
-
Incubate the organoids with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the organoids three times with wash buffer (PBS with 0.1% Triton X-100).
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the organoids three times with wash buffer.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 10-15 minutes.
-
Wash the organoids with PBS.
-
Mount the organoids on a microscope slide with mounting medium.
-
Image the stained organoids using a confocal microscope.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the efficacy of this compound in patient-derived organoid cultures.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor this compound in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. A Novel 3-dimensional High Throughput Screening Approach Identifies Inducers of a Mutant KRAS Selective Lethal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced organoid models for targeting Kras-driven lung adenocarcinoma in drug discovery and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 13. Organoid Culture Immunofluorescence Staining Protocol | Bio-Techne [bio-techne.com]
- 14. stainsfile.com [stainsfile.com]
- 15. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of MRTX1133
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX1133 is a potent, selective, and non-covalent inhibitor of KRAS G12D, a critical oncogenic driver in various cancers, including pancreatic ductal adenocarcinoma (PDAC)[1]. As a reversible inhibitor, this compound binds to the KRAS G12D protein in both its active and inactive states, thereby disrupting downstream signaling pathways essential for tumor cell proliferation and survival[2][3]. Preclinical studies have demonstrated its significant anti-tumor efficacy in various models[4][5]. This document provides a comprehensive overview of the pharmacokinetic (PK) properties of this compound in preclinical models and detailed protocols for its analysis.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical studies in rats and mice.
Table 1: Pharmacokinetic Parameters of this compound in Rats [2][6]
| Parameter | Intravenous Administration (5 mg/kg) | Oral Administration (25 mg/kg) |
| Cmax | - | 129.90 ± 25.23 ng/mL |
| Tmax | - | 45 min |
| t½ (half-life) | 2.88 ± 1.08 h | 1.12 ± 0.46 h |
| Bioavailability | - | 2.92% |
Table 2: Pharmacokinetic Parameters of this compound and its Prodrug (Compound 9) in Mice [7][8]
| Compound | Dose (mg/kg) | Route | AUC (ng·h/mL) | Bioavailability (F%) |
| This compound | 10 | Oral | 96 | 1.3% |
| This compound | 30 | Oral | 102 | 0.5% |
| Prodrug 9 | 10 | Oral | - | 6.2-fold increase vs this compound |
| Prodrug 9 | 30 | Oral | - | - |
| Prodrug 9 | 100 | Oral | - | - |
Note: Due to poor gastrointestinal absorption, the oral bioavailability of this compound is low. A prodrug approach has been developed to improve its oral pharmacokinetic properties.[7][9]
Signaling Pathway and Experimental Workflow
KRAS Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the KRAS G12D signaling pathway.
General Workflow for Preclinical Pharmacokinetic Analysis
Caption: Workflow for pharmacokinetic studies of this compound.
Experimental Protocols
Animal Models
-
Species: Sprague-Dawley rats and BALB/c nude mice are commonly used for pharmacokinetic and efficacy studies, respectively.
-
Health Status: Animals should be healthy, pathogen-free, and acclimated to the facility for at least one week prior to the experiment.
-
Housing: Maintain animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Ethics: All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Dosing and Administration
-
Formulation: For intravenous (IV) administration, this compound can be dissolved in a vehicle such as a mixture of Solutol HS 15 and water. For oral (PO) administration, it can be formulated as a suspension in a vehicle like 0.5% (w/v) methylcellulose in water. For intraperitoneal (IP) administration in efficacy studies, a similar suspension can be used.
-
Dose Levels:
-
Administration:
-
IV: Administer as a bolus injection into the tail vein.
-
PO: Administer via oral gavage.
-
IP: Administer as an intraperitoneal injection.
-
Sample Collection
-
Blood Sampling:
-
Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Use tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Tissue Distribution:
-
At the terminal time point, euthanize the animals and perfuse with saline to remove blood from the organs.
-
Collect major organs (liver, kidney, lung, spleen, heart, pancreas, and intestine).
-
Rinse tissues with cold saline, blot dry, weigh, and homogenize in an appropriate buffer.
-
Store tissue homogenates at -80°C until analysis.
-
Sample Preparation and Bioanalysis
-
Instrumentation: A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is required for the quantification of this compound in biological matrices[2][6].
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma or tissue homogenate samples on ice.
-
To a 50 µL aliquot of the sample, add 150 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 2 µL) into the UHPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Develop and validate a specific method for this compound, including optimization of the mobile phase, gradient, column, and mass transitions for the parent drug and internal standard.
-
The calibration curve for this compound in plasma and other homogenates should be linear with a correlation coefficient (r²) > 0.99[2][6].
-
Intra- and inter-day accuracies should range from 85% to 115%, and precision should be within ±15%[2][6].
-
Pharmacokinetic Data Analysis
-
Software: Use non-compartmental analysis (NCA) with software such as WinNonlin to calculate pharmacokinetic parameters.
-
Parameters:
-
Cmax (Maximum Concentration): The highest observed concentration in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is observed.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
Conclusion
The preclinical pharmacokinetic profile of this compound demonstrates rapid absorption and wide tissue distribution[2][6]. While its low oral bioavailability presents a challenge, the development of prodrugs shows promise for improving its clinical utility[7][10]. The protocols outlined in this document provide a framework for conducting robust preclinical pharmacokinetic studies of this compound, which are crucial for its continued development as a targeted cancer therapeutic.
References
- 1. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, bioavailability, and tissue distribution of this compound in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial this compound Preclinical Data - BioSpace [biospace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacokinetics, bioavailability, and tissue distribution of this compound in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for MRTX1133 in KRAS G12D Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX1133 is a potent, selective, and non-covalent inhibitor of KRAS G12D, one of the most common oncogenic mutations, particularly prevalent in pancreatic, colorectal, and lung cancers. This document provides detailed application notes and protocols for characterizing the dose-response relationship of this compound in cancer cell lines harboring the KRAS G12D mutation. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this targeted inhibitor.
Data Presentation: Dose-Response of this compound in KRAS G12D Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various KRAS G12D mutant cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AsPc-1 | Pancreatic | 7 - 10 | [1] |
| SW1990 | Pancreatic | 7 - 10 | [1] |
| HPAF-II | Pancreatic | >1,000 | [2][3] |
| PANC-1 | Pancreatic | >5,000 | [2][3] |
| SUIT2 | Pancreatic | <20 | [4] |
| AGS | Gastric | 6 | [5] |
| LS513 | Colorectal | >100 | [2][3] |
| SNUC2B | Colorectal | >5,000 | [2][3] |
Note: IC50 values can vary depending on the specific assay conditions, such as cell seeding density and incubation time. The data presented here are compiled from multiple studies to provide a representative range of this compound activity.
Signaling Pathway Inhibition by this compound
This compound selectively binds to the switch-II pocket of the KRAS G12D mutant protein, locking it in an inactive state. This prevents the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. The inhibition of these pathways leads to decreased phosphorylation of key effector proteins like ERK and S6 ribosomal protein.
Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay for Dose-Response Curve Generation
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the IC50 of this compound. This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
KRAS G12D mutant cancer cell line(s)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.[6]
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Add the diluted this compound or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7][8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Experimental Workflow: Dose-Response Analysis
Caption: Workflow for determining the dose-response of this compound.
Western Blotting for Phospho-ERK and Phospho-S6
This protocol is for assessing the inhibition of downstream KRAS signaling by measuring the phosphorylation levels of ERK (pERK) and S6 (pS6).
Materials:
-
KRAS G12D mutant cancer cell line(s)
-
Cell culture reagents
-
This compound and DMSO
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-S6 (Ser235/236), anti-total-S6, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[6]
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total ERK or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, the membrane is re-blocked and re-probed with the next primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and/or the loading control.
-
Compare the levels of pERK and pS6 across different this compound concentrations to demonstrate dose-dependent inhibition of KRAS signaling.
-
Conclusion
This compound is a highly effective inhibitor of KRAS G12D mutant cancer cells, acting through the suppression of critical downstream signaling pathways. The protocols and data presented in these application notes provide a framework for researchers to investigate the dose-dependent effects of this compound and to further explore its therapeutic potential in preclinical models. Consistent and reproducible experimental execution is key to generating high-quality data for the development of novel cancer therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor this compound in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor this compound in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Assessing MRTX1133 Synergy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the synergistic potential of MRTX1133, a selective KRAS G12D inhibitor, in combination with other anti-cancer agents. The protocols outlined below are foundational for preclinical assessments aimed at identifying effective combination therapies to enhance therapeutic efficacy and overcome potential resistance mechanisms.
Introduction to this compound and Synergy
This compound is a potent and selective noncovalent inhibitor of KRAS G12D, a common oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1] While this compound monotherapy has shown significant anti-tumor activity, combination strategies are being explored to achieve more profound and durable responses.[1][2][3][4] Assessing the synergistic interaction between this compound and other drugs is a critical step in the preclinical development of combination therapies. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[5]
The primary signaling pathways downstream of KRAS G12D are the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.[1][6][7] this compound inhibits these pathways by targeting the mutated KRAS protein directly.[1][8][9] However, feedback mechanisms and activation of alternative pathways can lead to resistance.[10][11] Combining this compound with inhibitors of other key signaling molecules can potentially overcome this resistance and lead to synergistic anti-tumor effects.[7][10][12][13]
Key Experimental Assays for Synergy Assessment
A variety of in vitro assays are employed to quantify the synergistic effects of drug combinations. These assays typically measure cell viability, proliferation, or apoptosis. The data generated from these experiments are then used to calculate a Combination Index (CI), a quantitative measure of drug interaction.
Cell Viability and Proliferation Assays
These assays determine the effect of this compound and a combination drug on the growth and survival of cancer cells.
Protocol: Cell Viability Assay using Resazurin
-
Cell Seeding:
-
Seed KRAS G12D mutant cancer cells (e.g., PANC-1, HPAF-II) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a dilution series for this compound and the combination drug in complete growth medium. A common approach is to use a 6x6 or 7x7 dose matrix, where concentrations range from sub-IC50 to supra-IC50 values for each drug.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with each drug alone, the combination, and a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Resazurin Staining and Measurement:
-
Add 20 µL of Resazurin solution (e.g., alamarBlue™) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method.[10][14][15][16] Software such as CompuSyn can be used for this analysis.[15] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[10][14]
-
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability to determine drug synergy.
Apoptosis Assays
Apoptosis assays measure the induction of programmed cell death by the drug combination.
Protocol: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed KRAS G12D mutant cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with this compound, the combination drug, or the combination at predetermined synergistic concentrations (e.g., IC50 values) for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and to set the gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Experimental Workflow: Apoptosis Assay
Caption: Workflow for assessing apoptosis to confirm synergistic drug effects.
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of cytotoxicity.
Protocol: Clonogenic Survival Assay
-
Cell Seeding:
-
Seed a low number of KRAS G12D mutant cells (e.g., 200-1000 cells per well) in a 6-well plate. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Allow the cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of this compound, the combination drug, and the combination for 24 hours.
-
-
Colony Formation:
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete growth medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Colony Staining and Counting:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.
-
Plot the surviving fraction against the drug concentration to generate survival curves.
-
The dose enhancement factor (DEF) can be calculated to quantify the synergistic effect on cell killing.
-
Experimental Workflow: Clonogenic Survival Assay
Caption: Workflow for assessing long-term cell survival and synergistic cytotoxicity.
Data Presentation and Interpretation
Quantitative data from synergy experiments should be summarized in clear and concise tables. This allows for easy comparison of the effects of single agents versus the combination.
Table 1: Example of Cell Viability Data for Synergy Analysis
| Treatment | Concentration (nM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 10 | 85 ± 4.1 |
| Drug X | 50 | 78 ± 6.3 |
| This compound + Drug X | 10 + 50 | 45 ± 3.8 |
Table 2: Example of Combination Index (CI) Values
| Fa (Fraction affected) | This compound (nM) | Drug X (nM) | Combination Index (CI) | Interpretation |
| 0.25 | 5 | 20 | 0.8 | Slight Synergy |
| 0.50 | 10 | 50 | 0.5 | Synergy |
| 0.75 | 20 | 100 | 0.3 | Strong Synergy |
| 0.90 | 40 | 200 | 0.2 | Very Strong Synergy |
Fa represents the fraction of cells affected (1 - fraction of viable cells).
Signaling Pathway Analysis
Understanding the molecular mechanisms underlying synergy is crucial. Western blotting can be used to assess the effect of the drug combination on key signaling proteins.
Protocol: Western Blotting for Pathway Analysis
-
Cell Lysis:
-
Treat cells with this compound, the combination drug, or the combination as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
KRAS G12D Signaling Pathways
This compound targets the constitutively active KRAS G12D mutant protein, thereby inhibiting its downstream signaling through the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Caption: The KRAS G12D signaling pathway and the inhibitory action of this compound.
By following these detailed protocols and data analysis methods, researchers can effectively assess the synergistic potential of this compound in combination with other drugs, providing a solid foundation for the development of novel and more effective cancer therapies.
References
- 1. Calculation of the Combination Index (CI) [bio-protocol.org]
- 2. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clonogenic survival assay and analysis of combined drug effects [bio-protocol.org]
- 13. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors [scholarworks.indianapolis.iu.edu]
- 15. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring MRTX1133 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX1133 is a potent and selective, non-covalent inhibitor of KRAS G12D, a critical oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2][3] The development of effective KRAS G12D inhibitors like this compound marks a significant advancement in targeting what was once considered an "undruggable" protein.[1][4] this compound binds to the switch-II pocket of both GDP-bound (inactive) and GTP-bound (active) KRAS G12D, inhibiting protein-protein interactions necessary for downstream signaling activation.[1][2][3]
Accurate and robust measurement of this compound target engagement is crucial for understanding its mechanism of action, optimizing drug dosage, and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships in preclinical and clinical studies.[5][6][7] These application notes provide detailed protocols for a suite of biochemical, cell-based, and in vivo assays to quantify the interaction of this compound with KRAS G12D and its effect on downstream signaling pathways.
KRAS G12D Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. In its active GTP-bound state, KRAS recruits and activates downstream effector proteins, such as RAF kinases, which in turn activate the MEK-ERK (MAPK) signaling cascade, promoting cell proliferation, survival, and differentiation.[6][8][9] The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and aberrant downstream signaling.[9] this compound inhibits this pathway by binding to KRAS G12D and preventing its interaction with effectors like RAF.[2][9]
Quantitative Data Summary
The following tables summarize the reported binding affinities and inhibitory concentrations of this compound against KRAS G12D and other KRAS variants from various studies.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | KRAS Variant | Metric | Value | Reference |
| Biochemical Binding | KRAS G12D | KD | ~0.2 pM | [1][3] |
| Biochemical Activity (TR-FRET) | KRAS G12D | IC50 | <2 nM | [1][10] |
| Biochemical Activity (TR-FRET) | KRAS WT | IC50 | 5.37 nM | [10] |
| Biochemical Activity (TR-FRET) | KRAS G12C | IC50 | 4.91 nM | [10] |
| Biochemical Activity (TR-FRET) | KRAS G12V | IC50 | 7.64 nM | [10] |
| pERK Inhibition (Cell-based) | KRAS G12D cell lines | IC50 | ~5 nM (median) | [5] |
| Cell Viability (2D) | AGS (KRAS G12D) | IC50 | 6 nM | [2][3] |
Table 2: Selectivity of this compound
| Comparison | Fold Selectivity | Reference |
| KRAS G12D vs. KRAS WT (Binding) | ~700-fold | [1][3] |
| KRAS G12D vs. KRAS WT (Cell-based) | >1,000-fold | [5] |
| KRAS G12D vs. MKN1 (KRAS WT amplified) | >500-fold | [2][3] |
Experimental Protocols
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12D protein, a critical step in its activation.[10][11]
References
- 1. NanoBRET® TE Intracellular RAS Assay [promega.com]
- 2. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor this compound in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.vub.be [researchportal.vub.be]
- 7. An In Vivo Inflammatory Loop Potentiates KRAS Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NanoBRET® TE Intracellular RAS Assay Technical Manual [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing the Impact of MRTX1133 on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the multifaceted effects of MRTX1133, a potent and selective non-covalent inhibitor of KRAS G12D, on the tumor microenvironment (TME). The following protocols and methodologies are designed to enable researchers to robustly evaluate the immunomodulatory effects of this compound in preclinical models.
This compound: Mechanism of Action
This compound targets the KRAS G12D mutation, which is prevalent in various cancers, including nearly half of pancreatic adenocarcinomas (PDAC)[1][2]. It operates by binding to the switch II pocket of the KRAS G12D protein, locking it in an inactive state[3][4][5]. This inhibition disrupts downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) cascade, leading to reduced cancer cell proliferation[1][3]. Beyond its direct anti-tumor effects, this compound significantly remodels the TME, transforming it from an immunosuppressive to an immune-active state[1][6][7].
Key Impacts of this compound on the Tumor Microenvironment
Preclinical studies have demonstrated that this compound elicits several critical changes within the TME:
-
Increased T-Cell Infiltration and Activity: Treatment with this compound leads to a notable increase in the infiltration of CD8+ effector T-cells into the tumor[1][6][7][8].
-
Enhanced Cancer Cell Recognition: this compound induces the expression of FAS on cancer cells, rendering them susceptible to FAS-mediated killing by CD8+ T-cells[1][2].
-
Modulation of Myeloid Cells: A decrease in the infiltration of immunosuppressive myeloid cells is observed following treatment[1][2][7].
-
Reprogramming of Stromal Cells: The inhibitor can reprogram cancer-associated fibroblasts (CAFs)[1][2][9].
-
Synergy with Immunotherapy: this compound shows synergistic effects when combined with immune checkpoint blockade (ICB), leading to tumor eradication and prolonged survival in preclinical models[1][2][7].
-
Upregulation of Immune Signaling: this compound treatment enhances interferon-gamma (IFNγ) signaling and antigen presentation pathways within the tumor[10].
Quantitative Data Summary
The following tables summarize the expected quantitative changes in the tumor microenvironment following this compound treatment based on preclinical findings.
Table 1: Changes in Immune Cell Populations
| Cell Type | Change with this compound | Method of Analysis |
| CD8+ Effector T-cells | Increased Infiltration | Flow Cytometry, IHC/IF |
| Regulatory T-cells (Tregs) | Decreased Percentage | Flow Cytometry |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased Infiltration | Flow Cytometry |
| Tumor-Associated Macrophages (TAMs) | Shift in Phenotype (e.g., M1/M2) | Flow Cytometry, IHC/IF |
Table 2: Changes in Immune Checkpoint and Activation Markers
| Marker | Cell Type | Change with this compound | Method of Analysis |
| PD-1 | CD4+ and CD8+ T-cells | Downregulated | Flow Cytometry |
| FAS | Cancer Cells | Upregulated | Flow Cytometry, IHC/IF |
| IFNγ Signaling Pathway Genes | Tumor Tissue | Upregulated | RNA-Seq, qPCR |
| Antigen Presentation Machinery Genes | Tumor Tissue | Upregulated | RNA-Seq, qPCR |
Table 3: Changes in Cytokine and Chemokine Profile
| Cytokine/Chemokine | Change with this compound | Method of Analysis |
| IL-8 (CXCL8) | Reduced | ELISA, Luminex |
| TNF-alpha | Reduced | ELISA, Luminex |
| IL-18 | Increased | ELISA, Luminex |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Efficacy and TME Analysis in Syngeneic Mouse Models
This protocol outlines an experiment to assess the in vivo efficacy of this compound and its impact on the TME using an immunocompetent mouse model.
1. Cell Line and Animal Model:
- Use a murine cancer cell line harboring the KRAS G12D mutation (e.g., KPC689 pancreatic cancer cells)[1].
- Utilize syngeneic mice (e.g., C57BL/6J) to ensure a functional immune system[1][9].
2. Tumor Implantation:
- Orthotopically implant KRAS G12D mutant cancer cells into the relevant organ (e.g., pancreas) of the mice.
- Monitor tumor growth via bioluminescence imaging or palpation.
3. This compound Administration:
- Once tumors are established, randomize mice into treatment and vehicle control groups.
- Administer this compound at a dose shown to be effective in preclinical models (e.g., 10-30 mg/kg, intraperitoneally, twice daily)[4][11].
- The vehicle group should receive the same volume of the delivery vehicle.
4. Monitoring and Endpoint:
- Monitor tumor growth and the general health of the mice throughout the study.
- At the study endpoint, euthanize the mice and harvest tumors and spleens for downstream analysis.
5. Tumor and Spleen Processing:
- Divide the tumor tissue for various analyses:
- Fix a portion in formalin and embed in paraffin for Immunohistochemistry (IHC) and Immunofluorescence (IF).
- Dissociate a portion into a single-cell suspension for Flow Cytometry.
- Snap-freeze a portion in liquid nitrogen for RNA/protein extraction.
- Process the spleen to generate a single-cell suspension for systemic immune cell analysis.
Protocol 2: Flow Cytometry for Immune Cell Profiling
This protocol details the analysis of immune cell populations within the TME.
1. Single-Cell Suspension Preparation:
- Mince fresh tumor tissue and digest using an enzymatic solution (e.g., collagenase, DNase) to obtain a single-cell suspension.
- Filter the suspension through a cell strainer to remove debris.
2. Antibody Staining:
- Stain the cells with a panel of fluorescently conjugated antibodies to identify different immune cell subsets. A recommended panel includes:
- T-cells: CD45, CD3, CD4, CD8, FoxP3 (for Tregs), PD-1.
- Myeloid cells: CD45, CD11b, Ly6G, Ly6C, F4/80.
- Include a viability dye to exclude dead cells from the analysis.
3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentages and absolute numbers of different immune cell populations.
Protocol 3: Immunohistochemistry (IHC) / Immunofluorescence (IF)
This protocol is for visualizing and quantifying immune cell infiltration and protein expression within the tumor tissue.
1. Tissue Sectioning:
- Cut 4-5 µm sections from the formalin-fixed, paraffin-embedded tumor blocks.
2. Staining:
- Perform antigen retrieval on the tissue sections.
- Incubate with primary antibodies against markers of interest (e.g., CD8, FoxP3, F4/80, FAS).
- For IHC, use a secondary antibody conjugated to an enzyme (e.g., HRP) followed by a chromogenic substrate.
- For IF, use a secondary antibody conjugated to a fluorophore.
3. Imaging and Analysis:
- Image the stained slides using a brightfield or fluorescence microscope.
- Quantify the number of positive cells per unit area or the staining intensity using image analysis software (e.g., ImageJ, QuPath).
Protocol 4: Cytokine and Chemokine Profiling
This protocol is for measuring the levels of soluble immune-related factors in the tumor or plasma.
1. Sample Preparation:
- Homogenize snap-frozen tumor tissue and measure total protein concentration.
- Collect blood from mice and prepare plasma.
2. Multiplex Immunoassay (e.g., Luminex):
- Use a multiplex immunoassay kit to simultaneously measure the concentrations of multiple cytokines and chemokines (e.g., IL-8, TNF-alpha, IL-18).
3. Data Analysis:
- Analyze the data according to the manufacturer's instructions to determine the concentration of each analyte.
- Compare the cytokine profiles between this compound-treated and vehicle-treated groups.
Visualizations
The following diagrams illustrate key pathways and workflows.
References
- 1. KRASG12D inhibition reprograms the tumor microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 6. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 8. This compound Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of MRTX1133
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the challenges of poor oral bioavailability of MRTX1133, a potent and selective KRAS G12D inhibitor.
Frequently Asked Questions (FAQs)
FAQ 1: Why does this compound exhibit poor oral bioavailability?
This compound's low oral bioavailability is attributed to several physicochemical properties. It has poor aqueous solubility and is subject to high efflux from the gastrointestinal tract, as indicated by a high B-A rate in Caco-2 permeability assays.[1] In preclinical studies, the oral bioavailability of this compound has been reported to be very low, ranging from 0.5% in mice to 2.92% in rats.[2][3] The presence of two hydrogen-bond donors, a phenolic group and a secondary amine, is thought to contribute to its poor absorption.[1]
FAQ 2: What are the primary strategies being explored to improve the oral bioavailability of this compound?
The main approaches to enhance the oral delivery of this compound include prodrug synthesis and advanced formulation strategies.
-
Prodrug Approach: This involves chemically modifying the this compound molecule to create a prodrug with improved absorption characteristics. The prodrug is then converted back to the active this compound in the body. A notable example is a carbamate-based prodrug, referred to as "prodrug 9," which has demonstrated significantly improved oral bioavailability in preclinical models.[2][4]
-
Formulation Strategies:
-
Lipid-Based Formulations: These formulations, such as self-microemulsifying drug delivery systems (SMEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS), can improve the solubility and absorption of lipophilic drugs like this compound and its prodrugs.[1][2]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous state, which can enhance its solubility and dissolution rate.[5][6][7][8]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and potentially enhance its absorption.[9][10][11]
-
FAQ 3: How does "prodrug 9" improve the bioavailability of this compound?
"Prodrug 9" is a carbamate derivative of this compound designed to mask the secondary amine group, which is a key contributor to its poor gastrointestinal absorption.[1] This modification increases the lipophilicity of the molecule, facilitating its transport across the intestinal membrane. Once absorbed, the prodrug is designed to be converted back to the active this compound by enzymes in the body.[2]
Troubleshooting Guides
Guide 1: Unexpectedly Low Bioavailability in Preclinical Studies
This guide provides a troubleshooting workflow if you observe lower-than-expected oral bioavailability of your this compound formulation or prodrug in animal models.
Caption: Troubleshooting workflow for low oral bioavailability.
Guide 2: Prodrug Conversion Issues
If your this compound prodrug shows good absorption but low conversion to the parent drug, consider the following:
-
In Vitro-In Vivo Correlation: Ensure your in vitro models for prodrug conversion (e.g., plasma, liver microsomes) are predictive of the in vivo situation.
-
Enzyme Specificity: The converting enzymes may have different activities across species. Consider this when extrapolating from animal models to humans.
-
Prodrug Stability: The prodrug might be too stable, preventing efficient cleavage to the active drug. Modifying the promoiety to be more labile could be necessary.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Prodrug 9 in Mice
| Compound | Dose (mg/kg) | Route | Bioavailability (%) | AUC (ng·h/mL) |
| This compound | 10 | Oral | 1.3 | 96 |
| This compound | 30 | Oral | 0.5 | 102 |
| Prodrug 9 | 10 (molar equivalent) | Oral | 7.9 | 1501 |
| Prodrug 9 | 30 (molar equivalent) | Oral | - | 4414 |
| Prodrug 9 in Lipid Formulation | - | Oral | 11.8 | - |
Data compiled from multiple sources.[1][2][12]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability of a novel this compound formulation.
Methodology:
-
Animal Model: Use male BALB/c mice (6-8 weeks old).
-
Groups:
-
Group 1: this compound in a standard vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) administered intravenously (IV) at 1 mg/kg.
-
Group 2: Novel this compound formulation administered orally (PO) at 10 mg/kg.
-
-
Dosing: Administer the respective formulations to each group.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for efflux of an this compound analog.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Assay Buffer: Use a transport medium such as Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound to the apical (A) chamber.
-
Take samples from the basolateral (B) chamber at various time points.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound to the basolateral (B) chamber.
-
Take samples from the apical (A) chamber at various time points.
-
-
Sample Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Prodrug Evaluation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Prodrug of this compound as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, bioavailability, and tissue distribution of this compound in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. asco.org [asco.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to MRTX1133
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to MRTX1133 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound is multifaceted and can arise from several molecular alterations. The most commonly observed mechanisms include:
-
On-target secondary KRAS mutations: Mutations in the KRAS protein can prevent this compound from binding effectively.
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on KRAS signaling. This often involves the reactivation of the MAPK pathway or activation of parallel pathways like PI3K/AKT/mTOR.[1][2]
-
Gene amplifications: Increased copy numbers of oncogenes can drive resistance.
-
Transcriptional and epigenetic modifications: Changes in gene expression programs, such as epithelial-to-mesenchymal transition (EMT), or global epigenetic shifts, like histone acetylation, can reduce drug sensitivity.[1][3]
Q2: My this compound-treated cells are developing resistance. What are the first troubleshooting steps?
A2: If you observe signs of resistance, such as decreased efficacy of this compound in cell viability assays, we recommend the following initial steps:
-
Confirm Resistance: Re-evaluate the IC50 of this compound in your resistant cell line compared to the parental, sensitive line. A significant shift in the IC50 value confirms resistance.
-
Sequence the KRAS gene: Analyze the KRAS gene for secondary mutations, which are a common cause of on-target resistance.
-
Assess key signaling pathways: Use techniques like Western blotting to check for the reactivation of downstream KRAS effectors (e.g., p-ERK) and the activation of bypass pathways (e.g., p-AKT).
Q3: Are there specific secondary mutations in KRAS that are known to confer resistance to this compound?
A3: Yes, several secondary mutations in the KRAS gene have been identified in preclinical models of this compound resistance. These mutations can interfere with the binding of this compound to the KRAS G12D protein. Some reported mutations include Y96N and H95Q.[4] Another identified mutation is R68G.[5]
Q4: Which bypass signaling pathways are most commonly activated in this compound-resistant cells?
A4: The reactivation of downstream signaling or activation of parallel pathways is a frequent mechanism of resistance. Key bypass pathways include:
-
Receptor Tyrosine Kinase (RTK) Signaling: Upregulation and activation of RTKs like EGFR and MET can reactivate the MAPK and PI3K pathways.[1][6]
-
PI3K/AKT/mTOR Pathway: Activation of this pathway can promote cell survival and proliferation independently of direct KRAS signaling.[1][2]
-
HIPPO/YAP Pathway: Amplifications and activation of the HIPPO pathway effectors, particularly YAP1, have been observed in resistant tumors.[1][7]
-
FOSL1 Signaling: Suppression of pro-survival FOSL1 signaling has been associated with reversing the resistant phenotype.[3]
Troubleshooting Guides
Guide 1: Investigating On-Target Resistance (Secondary KRAS Mutations)
Issue: You suspect your resistant cell line may harbor a secondary mutation in the KRAS gene.
Experimental Workflow:
Caption: Workflow for identifying secondary KRAS mutations.
Detailed Protocol: Sanger Sequencing of KRAS
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the exons of the KRAS gene, particularly those encoding the drug-binding pocket, using specific primers.
-
Sequencing Reaction: Perform Sanger sequencing on the purified PCR products.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference genome to identify any nucleotide changes.
Guide 2: Assessing Bypass Pathway Activation
Issue: You want to determine if bypass signaling pathways are activated in your resistant cells.
Experimental Workflow:
Caption: Workflow for assessing bypass pathway activation via Western blot.
Detailed Protocol: Western Blot for p-ERK and p-AKT
-
Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Summary of Preclinical Resistance Mechanisms to this compound
| Resistance Mechanism | Examples/Key Molecules | Experimental Models |
| On-Target KRAS Mutations | Y96N, H95Q, R68G | In vitro resistant cell lines |
| Bypass Pathway Activation | p-EGFR, p-MET, p-AKT, YAP1, FOSL1 | In vitro cell lines, in vivo mouse models |
| Gene Amplifications | Kras, Yap1, Myc, Cdk6 | In vivo mouse models |
| Epigenetic Modifications | Global histone acetylation | In vitro resistant cell lines |
| Transcriptional Reprogramming | Epithelial-to-Mesenchymal Transition (EMT) | In vitro cell lines and organoids |
Signaling Pathway Diagrams
Caption: KRAS signaling pathway and mechanisms of resistance to this compound.
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture KRAS G12D mutant cancer cell lines (e.g., AsPC-1, HPAC) in their recommended media.
-
Initial Drug Treatment: Treat cells with a starting concentration of this compound equivalent to the IC50 value for the parental cell line.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each concentration before proceeding to the next.
-
Maintenance of Resistant Lines: Maintain the established resistant cell lines in media containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
-
Verification of Resistance: Periodically perform cell viability assays to confirm the shift in IC50 compared to the parental cell line.
Protocol 2: Whole-Exome Sequencing (WES) and Data Analysis
-
Sample Preparation: Extract high-quality genomic DNA from both parental and this compound-resistant cell lines, as well as a matched normal control if available.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA. This includes DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
Exome Capture: Enrich for the exonic regions of the genome using a commercially available exome capture kit.
-
Sequencing: Sequence the captured libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to the human reference genome.
-
Variant Calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the resistant cell line compared to the parental and normal samples.
-
Annotation: Annotate the identified variants to determine their potential functional impact.
-
Filtering: Prioritize variants that are likely to be drivers of resistance, such as non-synonymous mutations in cancer-related genes.
-
Protocol 3: RNA-Sequencing (RNA-seq) for Transcriptional Profiling
-
RNA Extraction: Isolate total RNA from parental and this compound-resistant cells.
-
Library Preparation: Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Check the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the resistant cells compared to the parental cells.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify signaling pathways and biological processes that are altered in the resistant cells.[8]
-
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicallab.com [clinicallab.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. idtdna.com [idtdna.com]
- 8. researchgate.net [researchgate.net]
troubleshooting MRTX1133 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRTX1133, focusing on the common issue of its insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and non-covalent inhibitor of the KRAS G12D mutant protein.[1][2][3][4][5][6] It functions by binding to KRAS G12D in both its active and inactive states, preventing downstream signaling through pathways like the MAPK/ERK pathway.[1][3][4][7][8][9] This selective inhibition leads to anti-tumor activity in cells harboring the KRAS G12D mutation.[3][4][5][6][8][10][11][12]
Q2: What are the recommended solvents for dissolving this compound powder?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[1][10] It is insoluble in water.[1] For cell culture experiments, it is highly recommended to prepare a concentrated stock solution in 100% DMSO.[10][13]
Q3: I observed precipitation when I added my this compound DMSO stock solution to the cell culture media. What should I do?
This is a common issue due to the low aqueous solubility of this compound. Please refer to the detailed troubleshooting guide below to address this problem. The key is to ensure the final DMSO concentration in the media is as low as possible while maintaining the desired this compound concentration.
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
Problem: Precipitate formation upon dilution of this compound DMSO stock into aqueous cell culture media.
This workflow outlines the steps to diagnose and resolve solubility issues with this compound in your cell culture experiments.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ≥46.2 mg/mL | APExBIO[1] |
| DMSO | 50 mg/mL (83.25 mM) | MedChemExpress[10] |
| DMSO | 100 mg/mL (166.49 mM) | Selleck Chemicals[13] |
| DMSO | 250 mg/mL (416.23 mM) | TargetMol[5] |
| Ethanol (EtOH) | ≥21.05 mg/mL | APExBIO[1] |
| Water | Insoluble | APExBIO[1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥2.5 mg/mL (4.16 mM) | MedChemExpress[10] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥2.5 mg/mL (4.16 mM) | MedChemExpress[10] |
Note: The formulations containing SBE-β-CD, PEG300, and Tween-80 are intended for in vivo use and are generally not recommended for standard in vitro cell culture due to potential effects on cell physiology.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Aseptically add the required volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
To aid dissolution, you can gently vortex the solution. If needed, sonication can be used.[5][10] Ensure the solution is clear and free of any visible precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[2][10]
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials:
-
Prepared this compound DMSO stock solution
-
Pre-warmed (37°C) complete cell culture media
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture media to achieve the final desired concentration. It is critical to not add a small volume of highly concentrated stock directly into a large volume of media.
-
When adding the this compound solution (either the stock or an intermediate dilution) to the media, add it dropwise while gently vortexing or swirling the media. This facilitates rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the cell culture media is kept to a minimum, ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells. If precipitation is observed, refer to the troubleshooting guide.
-
Signaling Pathway Diagram
This compound targets the KRAS G12D mutant, a key node in the RAS/MAPK signaling pathway. Inhibition of KRAS G12D prevents the activation of downstream effectors, leading to reduced cell proliferation and survival in mutant-bearing cancer cells.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound(MRTX-1133) Datasheet DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | KRAS G12D inhibitor | TargetMol [targetmol.com]
- 6. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 7. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRTX-1133 | CAS 2621928-55-8 | Cayman Chemical | Biomol.com [biomol.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. glpbio.com [glpbio.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: MRTX1133 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRTX1133 in in vivo experiments. The information is compiled from preclinical studies to aid in optimizing dosage and experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: Based on preclinical studies, a common and effective starting dose for intraperitoneal (IP) administration is 30 mg/kg, administered twice daily (BID). This dosage has been shown to induce near-complete tumor regression in KRAS G12D-mutant pancreatic cancer xenograft models without significant weight loss or overt toxicity for up to 28 days.[1] Some studies suggest that 10 mg/kg BID may be the maximally effective dose in certain models like the Panc 04.03 xenograft, showing similar regression to the 30 mg/kg BID dose.[2] Therefore, a dose-response study ranging from 3 mg/kg to 30 mg/kg BID is recommended to determine the optimal dose for your specific model.
Q2: My animals are showing signs of toxicity. What should I do?
A2: While this compound is generally well-tolerated at effective doses, toxicity can occur.[1][3][4] If you observe signs of toxicity such as significant weight loss, lethargy, or ruffled fur, consider the following troubleshooting steps:
-
Dose Reduction: Lower the dose of this compound. A dose of 3 mg/kg BID has been shown to result in tumor growth inhibition with less efficacy than higher doses but may be better tolerated.[2]
-
Dosing Schedule Modification: If administering twice daily, consider switching to a once-daily (QD) regimen, although this may impact efficacy.
-
Vehicle Check: Ensure that the vehicle used for drug formulation is not contributing to the toxicity. Common vehicles for this compound include solutions with DMSO, PEG300, and Tween80.[5] Prepare a vehicle-only control group to assess its effects.
-
Animal Health Monitoring: Closely monitor the health of the animals daily, including body weight, food and water intake, and clinical signs.
Q3: I am not observing significant tumor regression. What are the possible reasons?
A3: Lack of efficacy can be due to several factors. Consider the following:
-
Suboptimal Dosage: The administered dose may be too low for your specific cancer model. Consider performing a dose-escalation study to find a more effective dose.[2]
-
Drug Administration and Bioavailability: this compound has low oral bioavailability.[6] For subcutaneous models, intraperitoneal (IP) injection is a common administration route.[1][7] If using oral administration, consider a prodrug formulation designed to improve absorption.[6][8]
-
Intrinsic or Acquired Resistance: The cancer model you are using may have intrinsic resistance to this compound.[8] Resistance can also be acquired over time. Consider combination therapies to overcome resistance. Co-targeting EGFR or PI3Kα has shown enhanced anti-tumor activity.[9][10]
-
Immune System Involvement: The full anti-tumor effect of this compound can be dependent on an intact immune system, particularly CD8+ T cells.[1][3][11] If you are using immunodeficient mice, the therapeutic effect might be attenuated. For immunocompetent models, combining this compound with immune checkpoint inhibitors may enhance efficacy.[11]
-
Target Engagement: Verify that this compound is hitting its target in the tumor. This can be assessed by measuring the phosphorylation levels of downstream effectors like ERK (pERK) and S6 (pS6) in tumor tissue.[1][7]
Q4: How can I assess if this compound is effectively inhibiting the KRAS G12D pathway in my in vivo model?
A4: To confirm target engagement and pathway inhibition, you can perform pharmacodynamic studies. This typically involves collecting tumor samples at various time points after this compound administration and analyzing the levels of key downstream signaling proteins. A significant reduction in the phosphorylation of ERK (pERK) and S6 (pS6) is a strong indicator of effective KRAS pathway inhibition.[1][7] For example, in a Panc 04.03 xenograft model, 30 mg/kg BID IP administration of this compound resulted in 62% and 74% inhibition of pERK signaling at 1 and 12 hours after the second dose, respectively.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | This compound Dose (IP) | Dosing Schedule | Outcome | Reference |
| HPAC Xenograft | Pancreatic | 30 mg/kg | BID | 85% tumor regression | [1] |
| Panc 04.03 Xenograft | Pancreatic | 30 mg/kg | BID | 74% tumor regression | [2] |
| Panc 04.03 Xenograft | Pancreatic | 10 mg/kg | BID | 60% tumor regression | [2] |
| Panc 04.03 Xenograft | Pancreatic | 3 mg/kg | BID | Tumor stasis | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Dose | Cmax | T1/2 | Bioavailability | Reference |
| CD-1 Mice | IP | 30 mg/kg | ~7,000 ng/mL | >8 hours | - | [2][7][12] |
| Rats | Oral | 25 mg/kg | 129.90 ± 25.23 ng/mL | 1.12 ± 0.46 h | 2.92% | [12][13] |
| Rats | Intravenous | 5 mg/kg | - | 2.88 ± 1.08 h | - | [12][13] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant KRAS G12D-mutant cancer cells (e.g., HPAC or Panc 04.03) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., a solution containing PEG300, Tween80, and water).[5]
-
Administration: Administer this compound or vehicle via intraperitoneal (IP) injection at the desired dose and schedule (e.g., 30 mg/kg BID).
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Protocol 2: Pharmacodynamic Analysis of KRAS Pathway Inhibition
-
Study Design: Use tumor-bearing mice from an efficacy study or a separate cohort.
-
Dosing: Administer a single or multiple doses of this compound.
-
Sample Collection: At specified time points post-dose (e.g., 1, 4, 8, 12, 24 hours), euthanize a subset of animals and collect tumor tissue.
-
Tissue Processing: Immediately snap-freeze the tumor samples in liquid nitrogen or process for protein extraction.
-
Western Blot Analysis: Perform Western blotting on tumor lysates to detect the levels of total and phosphorylated ERK and S6.
-
Data Analysis: Quantify the band intensities to determine the percentage of inhibition of pERK and pS6 relative to the vehicle-treated control group.
Visualizations
References
- 1. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 3. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 10. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 12. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of this compound in rats using UHPLC-MS/MS [frontiersin.org]
- 13. Pharmacokinetics, bioavailability, and tissue distribution of this compound in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Off-Target Effects of MRTX1133
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and characterize potential off-target effects of MRTX1133 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of this compound?
This compound is a potent and selective non-covalent inhibitor of the KRAS G12D mutant protein.[1][2][3] It binds to the switch II pocket of KRAS G12D, preventing its interaction with effector proteins and thereby inhibiting downstream signaling pathways, such as the MAPK pathway.[2][3] this compound has demonstrated high-affinity binding to GDP-loaded KRAS G12D with a dissociation constant (KD) in the picomolar range and has shown significant selectivity for KRAS G12D over wild-type KRAS.[1][3]
However, emerging evidence suggests potential off-target activities. While highly selective for KRAS G12D, some studies have shown that this compound can also bind to other KRAS mutants, such as G12C, with high affinity.[4][5] The functional consequences of this binding appear to be context-dependent, with inhibitory effects on proliferation observed in some cancer cell lines (e.g., pancreatic cancer) but not others (e.g., lung cancer).[4][5] Additionally, as with many kinase inhibitors, there is a potential for off-target effects on other proteins, which necessitates thorough experimental validation.[6]
Q2: What are the common reasons for observing unexpected phenotypes in my experiments with this compound?
Unexpected phenotypes when using this compound could arise from several factors:
-
Off-target effects: The compound may be interacting with proteins other than KRAS G12D, leading to unanticipated biological responses.[6]
-
Context-dependent cellular responses: The effect of this compound can vary between different cell lines and tumor types, even those harboring the same KRAS G12D mutation.[4][5] This can be due to differences in genetic background, pathway redundancy, or the expression of compensatory signaling pathways.
-
Experimental variability: Inconsistent results could be due to variations in experimental conditions, such as cell passage number, reagent quality, or assay execution.
-
Acquired resistance: Prolonged exposure to this compound can lead to the development of resistance mechanisms, which may involve upregulation of alternative signaling pathways.[7]
Q3: How can I distinguish between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:
-
Use of appropriate controls:
-
Isogenic cell lines: Compare the effects of this compound in a KRAS G12D mutant cell line versus its wild-type or knockout counterpart.
-
Structurally distinct inhibitors: Use another KRAS G12D inhibitor with a different chemical scaffold to see if the phenotype is recapitulated.
-
Rescue experiments: Attempt to rescue the phenotype by re-introducing a drug-resistant form of the target protein.
-
-
Dose-response analysis: On-target effects are typically observed at concentrations consistent with the inhibitor's known potency (IC50 or KD), while off-target effects may only appear at higher concentrations.
-
Target engagement assays: Directly measure the binding of this compound to KRAS G12D in cells to confirm that the observed phenotype correlates with target binding.[8][9]
-
Proteome-wide profiling: Employ unbiased methods like chemical proteomics to identify all potential protein targets of this compound in a given cell type.[10][11]
Troubleshooting Guides
Issue 1: I am observing cytotoxicity in a cell line that does not express KRAS G12D.
This strongly suggests an off-target effect.
Troubleshooting Steps:
-
Confirm Genotype: Verify the KRAS mutation status of your cell line using sequencing.
-
Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity. If it is significantly higher than the reported IC50 for KRAS G12D inhibition, it is likely an off-target effect.
-
Identify Potential Off-Targets: Utilize the experimental protocols outlined below, such as Chemical Proteomics, to identify the protein(s) this compound is binding to in these cells.
-
Validate Off-Target: Once potential off-targets are identified, use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the suspected off-target to see if it phenocopies the effect of this compound.
Issue 2: this compound shows variable efficacy in different KRAS G12D-mutant cell lines.
This is a known phenomenon and highlights the context-dependent nature of KRAS inhibitor efficacy.[4][5]
Troubleshooting Steps:
-
Characterize Downstream Signaling: Perform Western blotting or other pathway analysis techniques to assess the effect of this compound on the MAPK and PI3K/AKT pathways in the different cell lines. In some cells, incomplete pathway inhibition or rapid feedback activation might occur.[12]
-
Investigate Compensatory Pathways: Use RNA sequencing or proteomic profiling to identify potential compensatory signaling pathways that may be activated in the less sensitive cell lines upon KRAS G12D inhibition.
-
Consider Combination Therapies: In cell lines with limited response to this compound monotherapy, exploring combinations with inhibitors of feedback pathways (e.g., EGFR inhibitors) or parallel survival pathways may be beneficial.[12][13]
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
Chemical proteomics is a powerful unbiased approach to identify the direct binding partners of a small molecule within a complex proteome.[10][11]
Methodology:
-
Probe Synthesis: Synthesize a chemical probe by modifying this compound with a reactive group (for covalent labeling) or an affinity tag (e.g., biotin) and a reporter tag (e.g., a fluorophore or an alkyne for click chemistry).
-
Cell Lysate Preparation or Live Cell Labeling:
-
Lysate-based: Incubate the probe with cell lysates from the experimental and control cell lines.
-
Live cell-based: Treat intact cells with the probe to identify targets in their native environment.
-
-
Enrichment of Probe-Bound Proteins:
-
For biotinylated probes, use streptavidin beads to pull down the probe-protein complexes.
-
For alkyne-tagged probes, use click chemistry to attach biotin, followed by streptavidin pulldown.
-
-
Protein Identification by Mass Spectrometry (MS):
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
-
Data Analysis: Compare the proteins identified in the this compound-probe-treated sample with a control (e.g., a structurally similar but inactive compound or DMSO) to identify specific binding partners.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular context by measuring changes in the thermal stability of the protein.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations or with a vehicle control (DMSO).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Analyze the amount of soluble KRAS G12D (and other proteins of interest) remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein by the compound.
Quantitative Data Summary
| Assay | Target | Value | Cell Line | Reference |
| Binding Affinity (KD) | KRAS G12D | ~0.2 pM | - | [1][3] |
| Biochemical IC50 | KRAS G12D | <2 nM | - | [1][3] |
| pERK Inhibition IC50 | KRAS G12D | 2 nM | AGS | [2][3] |
| Cell Viability IC50 | KRAS G12D | 6 nM | AGS | [2][3] |
| Selectivity vs. KRAS WT | - | ~700-fold | - | [1] |
| Selectivity vs. KRAS WT | - | >500-fold | MKN1 | [2][3] |
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 4. This compound is a potent non-covalent KRAS (G12C) inhibitor with tissue-specific activity | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Resistance to the KRASG12D Inhibitor this compound is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 13. aacrjournals.org [aacrjournals.org]
dealing with MRTX1133 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of MRTX1133, a potent and selective KRAS G12D inhibitor.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | Improper storage temperature or solvent evaporation. | Ensure stock solutions in DMSO are stored at -20°C for up to 1 month or -80°C for up to 6 months in tightly sealed vials to prevent moisture absorption and solvent evaporation.[1] Before use, allow the vial to equilibrate to room temperature before opening. If precipitation is observed, gentle warming and/or sonication may be used to redissolve the compound.[1] |
| Precipitation when diluting stock solution into aqueous buffer or media | Low aqueous solubility of this compound. | To minimize precipitation when preparing working solutions for cell-based assays, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted inhibitor to the aqueous medium.[2] For in vivo preparations, specific co-solvent formulations are required. |
| Inconsistent experimental results | Degradation of this compound in working solutions. | It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For in vitro assays, while stock solutions are stable for extended periods when stored correctly, frequent freeze-thaw cycles should be avoided by preparing aliquots.[1] |
| Low cellular uptake or poor in vivo efficacy | Poor bioavailability due to low gastrointestinal absorption. | This compound has low oral bioavailability.[3] For in vivo studies, intraperitoneal (IP) injection is a common administration route that has shown efficacy.[4][5] If oral administration is necessary, consider using a prodrug formulation of this compound, which has demonstrated improved pharmacokinetic properties.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound powder can be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO should be stored at -20°C for up to 1 month or at -80°C for up to 6 months in tightly sealed vials to protect from moisture.[1]
Q2: How should I prepare this compound stock solutions?
A2: this compound is soluble in DMSO at concentrations up to 100 mg/mL (166.49 mM).[6] It is recommended to use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed moisture can reduce the solubility of this compound.[6] Sonication may be required to fully dissolve the compound.[2][7]
Q3: My this compound solution has precipitated. Can I still use it?
A3: If precipitation occurs during preparation or storage, gentle heating and/or sonication can be used to help redissolve the compound.[1] However, if the precipitate does not fully dissolve, it is recommended to prepare a fresh solution to ensure accurate dosing and avoid potential issues with undissolved particles in your experiments.
Q4: What is the mechanism of action of this compound?
A4: this compound is a noncovalent, potent, and selective inhibitor of the KRAS G12D mutant protein.[2][8] It binds to the switch II pocket of both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS G12D.[6][7] This binding prevents the interaction of KRAS G12D with its downstream effectors, thereby inhibiting the activation of signaling pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.[9]
Q5: Can I use this compound for in vivo studies?
A5: Yes, this compound has demonstrated anti-tumor efficacy in various in vivo models.[4][5][8] Due to its low oral bioavailability, intraperitoneal (IP) injection is a commonly used and effective route of administration.[4][5]
Data Presentation
This compound Solubility
| Solvent | Concentration | Remarks |
| DMSO | ≥ 50 mg/mL (≥ 83.25 mM) | Sonication may be needed.[7] Use fresh, anhydrous DMSO.[6] |
| Water | 25 mg/mL (38.66 mM) | Requires sonication and warming to 60°C.[1] |
In Vivo Formulation Solubility
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.22 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.22 mM)[1] |
| 10% Captisol in 50 mM citrate buffer (pH 5.0) | Used for IP injections.[2] |
| 12.5% Cremophor, 12.5% ethanol, 75% Saline | Used for oral administration.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Allow the vial of this compound powder to warm to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 600.63 g/mol ), add 166.5 µL of DMSO.
-
Vortex the solution and use sonication if necessary to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: In Vitro Cell-Based Assay
-
Culture KRAS G12D mutant cell lines (e.g., AsPC-1, SW1990) according to standard protocols.[10][11]
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in DMSO to achieve intermediate concentrations.
-
Further dilute the intermediate DMSO solutions into your cell culture medium to obtain the final desired treatment concentrations. The final DMSO concentration in the medium should be kept constant across all treatment groups and should typically not exceed 0.5%.
-
Treat the cells with the this compound-containing medium for the desired duration (e.g., 72 hours for cell viability assays).[10]
-
Assess the desired endpoint, such as cell viability (e.g., using CellTiter-Glo) or inhibition of downstream signaling (e.g., by Western blot for pERK).[12]
Protocol 3: In Vivo Formulation for Intraperitoneal (IP) Injection
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the solvents sequentially.[1]
-
For example, to prepare 1 mL of the final solution, add 100 µL of the 20.8 mg/mL this compound DMSO stock to 400 µL of PEG300 and mix until clear.[1]
-
Add 50 µL of Tween-80 and mix until clear.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[1]
-
This formulation should be prepared fresh on the day of use.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | KRAS G12D inhibitor | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
addressing experimental variability in MRTX1133 assays
Welcome to the technical support center for MRTX1133 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, selective, and non-covalent inhibitor of the KRAS G12D mutant protein. It functions by binding to the switch II pocket of both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS G12D, thereby preventing the protein-protein interactions necessary for downstream signaling activation. This inhibition leads to the suppression of the MAPK pathway, which is critical for tumor cell proliferation and survival.
Q2: In which cancer cell lines is this compound expected to be effective?
A2: this compound is most effective in cancer cell lines harboring the KRAS G12D mutation. It has demonstrated single-digit nanomolar potency in cellular proliferation assays in various KRAS G12D-mutant cell lines. However, its efficacy can be context-dependent, and some studies have shown activity against other KRAS mutants like G12C in a tissue-specific manner.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and the DMSO stock solution in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Assays
Q: We are observing significant variability in our IC50 values for this compound across different experimental runs. What are the potential causes and how can we troubleshoot this?
A: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability when working with this compound. Here is a breakdown of potential causes and solutions:
-
Cell Line Integrity and Passage Number:
-
Problem: Cancer cell lines can exhibit genetic and phenotypic drift over time and with increasing passage numbers, which can alter their sensitivity to inhibitors.
-
Troubleshooting:
-
Always use cell lines from a reputable source (e.g., ATCC).
-
Perform cell line authentication (e.g., STR profiling) to confirm identity.
-
Use cells within a consistent and low passage number range for all experiments.
-
Thaw a fresh vial of low-passage cells after a defined number of passages.
-
-
-
Seeding Density and Confluency:
-
Problem: Cell density at the time of treatment can significantly impact drug response. Overly confluent or sparse cultures can lead to inconsistent results.
-
Troubleshooting:
-
Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase at the time of inhibitor addition.
-
Visually inspect plates before treatment to ensure even cell distribution and appropriate confluency.
-
-
-
2D vs. 3D Culture Models:
-
Problem: this compound has shown higher efficacy in 3D organoid cultures compared to 2D cultures. Anchorage-dependent cell growth in 2D models may overcome KRAS dependency, leading to higher and more variable IC50 values.
-
Troubleshooting:
-
For more physiologically relevant data, consider transitioning to 3D culture models like spheroids or organoids. Be aware that this may require re-optimization of the assay.
-
-
-
Compound Stability and Handling:
-
Problem: Improper storage and handling of this compound can lead to degradation and loss of potency.
-
Troubleshooting:
-
Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment.
-
Aliquot the stock solution to minimize freeze-thaw cycles.
-
-
-
Assay Duration:
-
Problem: The duration of the assay can influence the observed IC50 value. Short incubation times may not be sufficient to observe the full effect of the inhibitor.
-
Troubleshooting:
-
A 72-hour incubation period is commonly used for cell viability assays with KRAS inhibitors. Ensure the assay duration is consistent across experiments.
-
-
Issue 2: Inconsistent pERK Inhibition in Western Blot Analysis
Q: We are seeing variable or weak inhibition of phosphorylated ERK (pERK) in our Western blots after this compound treatment, even at concentrations that reduce cell viability. What could be the cause?
A: This is a multifaceted issue that can arise from both biological and technical factors.
-
Feedback Activation of Signaling Pathways:
-
Problem: Inhibition of KRAS G12D by this compound can lead to feedback activation of receptor tyrosine kinases like EGFR. This can reactivate the MAPK pathway through wild-type RAS isoforms, leading to a rebound in pERK levels.
-
Troubleshooting:
-
Perform time-course experiments to assess pERK levels at different time points after this compound treatment (e.g., 1, 6, 12, and 24 hours). You may observe initial inhibition followed by a rebound.
-
Consider co-treatment with an EGFR inhibitor to block this feedback loop.
-
-
-
Cell Line-Specific Resistance Mechanisms:
-
Problem: Some cell lines may have intrinsic resistance mechanisms that bypass KRAS dependency, leading to sustained pERK signaling.
-
Troubleshooting:
-
Characterize the genetic background of your cell lines. Mutations in tumor suppressor genes like PTEN and CDKN2A have been associated with reduced sensitivity to this compound.
-
-
-
Technical Variability in Western Blotting:
-
Problem: Inconsistent sample preparation, loading, or antibody incubation can lead to variable results.
-
Troubleshooting:
-
Ensure consistent protein loading by performing a protein quantification assay (e.g., BCA).
-
Use a consistent and validated antibody for pERK and total ERK.
-
Follow a standardized Western blot protocol with consistent incubation times and washing steps.
-
-
Issue 3: Inconsistent Antitumor Efficacy in In Vivo Studies
Q: Our in vivo xenograft studies with this compound are showing variable tumor growth inhibition. What factors should we consider?
A: In vivo studies introduce additional layers of complexity. Here are key factors to consider for improving consistency:
-
Drug Formulation and Administration:
-
Problem: this compound has low oral bioavailability. Improper formulation can lead to poor drug exposure and variable efficacy.
-
Troubleshooting:
-
For intraperitoneal (IP) injections, a common formulation is in 10% research-grade Captisol in 50 mmol/L citrate buffer (pH 5.0).
-
Ensure the formulation is prepared consistently and protected from light.
-
-
-
Tumor Model and Implantation Site:
-
Problem: The choice of cell line and the site of implantation can influence tumor growth rates and drug response.
-
Troubleshooting:
-
Use a consistent tumor model with a known sensitivity to this compound (e.g., HPAC or Panc 04.03 xenografts).
-
Ensure consistent implantation technique and location.
-
-
-
Dosing Schedule and Duration:
-
Problem: Suboptimal dosing can lead to incomplete tumor suppression and the development of resistance.
-
Troubleshooting:
-
A common dosing regimen is twice daily (BID) administration.
-
Ensure the treatment duration is sufficient to observe a robust response.
-
-
-
Host Factors:
-
Problem: The immune status of the host animal can influence the antitumor activity of this compound. The inhibitor has been shown to elicit changes in the tumor immune microenvironment.
-
Troubleshooting:
-
Be aware of the immune status of your mouse model (e.g., immunocompromised vs. immunocompetent) as it may impact the therapeutic outcome.
-
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| AsPc-1 | Pancreatic | G12D | 7-10 | |
| SW1990 | Pancreatic | G12D | 7-10 | |
| AGS | Gastric | G12D | 6 | |
| HPAC | Pancreatic | G12D | ~5 (median) | |
| MIA PaCa-2 | Pancreatic | G12C | 149 | |
| BxPC-3 | Pancreatic | Wild-Type | >10,000 | |
| HT-29 | Colorectal | Wild-Type | >10,000 |
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Model | Dosing Regimen (IP) | Tumor Growth Inhibition | Reference |
| HPAC | 3 mg/kg BID | 81% | |
| HPAC | 10 mg/kg BID | 16% regression | |
| HPAC | 30 mg/kg BID | 85% regression | |
| Panc 04.03 | 3 mg/kg BID | 94% | |
| Panc 04.03 | 10 mg/kg BID | -62% regression | |
| Panc 04.03 | 30 mg/kg BID | -73% regression |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Carefully remove the old medium from the wells and add the medium containing the inhibitor.
-
Include a vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for pERK and Total ERK
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the desired time points.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with a primary antibody against total ERK as a loading control.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Mandatory Visualization
Caption: this compound inhibits the KRAS G12D signaling pathway.
Technical Support Center: Histone Acetylation and MRTX1133 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the KRAS G12D inhibitor, MRTX1133, with a focus on the role of histone acetylation.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12D mutant pancreatic cancer cells have developed resistance to this compound. What are the potential underlying mechanisms?
A1: While various mechanisms can contribute to this compound resistance, a significant factor identified is a global shift towards increased histone acetylation.[1][2] This epigenetic alteration can lead to the activation of pro-survival signaling pathways, allowing cancer cells to bypass the inhibitory effects of this compound.[1][2]
Q2: How does histone acetylation contribute to this compound resistance?
A2: Increased histone acetylation in this compound-resistant cells is associated with enhanced expression of pro-survival genes.[1][2] One key mediator of this process is the transcription factor FOSL1, which becomes upregulated and drives the expression of survival signaling pathways.[1][2] This creates a cellular state that is less dependent on the KRAS G12D signaling pathway that this compound targets.
Q3: My this compound-resistant cells show increased levels of histone acetylation. How can I experimentally verify this?
A3: You can assess global histone acetylation levels using Western blotting with antibodies specific for acetylated histone marks, such as pan-acetyl-histone H3 and H4, or specific lysine acetylation marks (e.g., H3K27ac, H3K9ac). For a more genome-wide perspective, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can identify specific genomic regions with altered histone acetylation.
Q4: Are there any therapeutic strategies to overcome histone acetylation-mediated this compound resistance?
A4: Yes, preclinical studies have shown that targeting the epigenetic machinery can re-sensitize resistant cells to this compound.[1][2] Two primary approaches have been explored:
-
Inhibition of histone acetyltransferases (HATs): Targeting the HAT protein EP300 has been shown to reverse the drug-resistant phenotype.[1][2]
-
Inhibition of BET (Bromodomain and Extra-Terminal domain) proteins: BET proteins are "readers" of histone acetylation marks. The use of BET inhibitors, such as JQ1, in combination with this compound has demonstrated a synergistic effect in overcoming resistance in both in vitro and in vivo models.[1][2][3][4]
Q5: Should I use a BET inhibitor in combination with this compound from the start of my experiments to prevent resistance?
A5: Existing research suggests that the combination of BET inhibitors and this compound is particularly effective in tumors that have already developed resistance to KRAS inhibition.[1][2] Some studies have shown that BET inhibitors did not significantly enhance the efficacy of this compound in naive (non-resistant) cell lines.[1] Therefore, this combination may be more relevant as a strategy to overcome acquired resistance.
Troubleshooting Guides
Issue: Unexpectedly rapid development of this compound resistance in cell culture models.
-
Possible Cause: The cell line used may have a predisposition to rapid epigenetic reprogramming.
-
Troubleshooting Steps:
-
Characterize the epigenetic landscape: Perform baseline epigenetic profiling (e.g., histone acetylation levels) of your parental cell line.
-
Monitor epigenetic changes over time: Culture the cells with increasing concentrations of this compound and collect samples at different time points to analyze changes in histone acetylation.
-
Consider combination therapy: Introduce a BET inhibitor alongside this compound to see if this delays or prevents the onset of resistance.
-
Issue: Inconsistent results with BET inhibitor combination therapy.
-
Possible Cause: The specific resistant clone may have a different resistance mechanism that is not driven by histone acetylation. Resistance to KRAS inhibitors can be multifactorial, involving genetic mutations and activation of other signaling pathways.[5][6]
-
Troubleshooting Steps:
-
Confirm the resistance mechanism: Use RNA sequencing to compare the transcriptomic profiles of your parental and resistant cells. Look for enrichment of gene sets related to histone acetylation and FOSL1 signaling.[1]
-
Investigate alternative resistance pathways: Analyze for amplifications in KRAS, YAP1, MYC, or mutations in other RAS-MAPK pathway components.[5][6]
-
Test alternative combination strategies: If histone acetylation is not the primary driver, consider inhibitors of other identified escape pathways, such as PI3K/AKT/mTOR signaling.[5][7]
-
Data Presentation
Table 1: Summary of In Vitro Models of this compound Resistance
| Cell Line | Parental Line | Method of Resistance Induction | Key Phenotypic Change |
| PANC1K | PANC1 (Human PDAC) | Incubation with increasing concentrations of this compound (up to 2µM) | Global shift toward histone acetylation, potential loss of deacetylase activity.[1] |
| 2138K | KPC-2138 (Murine PDAC) | Incubation with increasing concentrations of this compound (up to 2µM) | Global shift toward histone acetylation, potential enhancement of histone acetyltransferase activity.[1] |
Experimental Protocols
1. Western Blot for Histone Acetylation
-
Objective: To determine the global levels of histone acetylation in parental versus this compound-resistant cells.
-
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate).
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on a 4-20% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Generation of this compound-Resistant Cell Lines
-
Objective: To develop in vitro models of acquired resistance to this compound.
-
Methodology:
-
Culture parental pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., PANC1) in standard growth medium.
-
Introduce this compound at a low concentration (e.g., near the IC20).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this process until the cells are viable and proliferating in a high concentration of this compound (e.g., 2µM).[1]
-
These cells can then be considered this compound-resistant and used for downstream experiments.
-
Visualizations
Caption: Signaling pathways in this compound sensitive versus resistant cells.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Resistance to the KRASG12D Inhibitor this compound is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. KrasG12D induces changes in chromatin territories that differentially impact early nuclear reprogramming in pancreatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to the KRASG12D Inhibitor this compound is Associated with Increased Sensitivity to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to oncogenic KRAS inhibition in pancreatic cancer. | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of KRAS Inhibitors: MRTX1133, Sotorasib, and Adagrasib
This guide provides a detailed comparison of the efficacy of three targeted cancer therapies: MRTX1133, sotorasib, and adagrasib. These small molecule inhibitors are at the forefront of treating cancers driven by mutations in the KRAS oncogene, a protein that has long been considered "undruggable." This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by preclinical and clinical data.
Introduction to KRAS and Targeted Inhibition
The KRAS protein is a critical signaling molecule that, when mutated, can become permanently "switched on," leading to uncontrolled cell growth and tumor formation. The most common KRAS mutations include G12C and G12D. Sotorasib (AMG 510) and adagrasib (MRTX849) were landmark developments, becoming the first approved drugs to specifically target the KRAS G12C mutation.[1][2] this compound is a newer, investigational inhibitor designed to target the KRAS G12D mutation, which is particularly prevalent in pancreatic ductal adenocarcinoma (PDAC).[3][4][5]
| Inhibitor | Target Mutation | Development Status | Mechanism of Action |
| This compound | KRAS G12D | Phase I/II Clinical Trial[3][4] | Selective, non-covalent inhibitor[4] |
| Sotorasib | KRAS G12C | FDA Approved[6] | Irreversible, covalent inhibitor of inactive (GDP-bound) state[6] |
| Adagrasib | KRAS G12C | FDA Approved[2][7] | Irreversible, covalent inhibitor of inactive (GDP-bound) state[8] |
Efficacy Data Comparison
The efficacy of these inhibitors varies based on the KRAS mutation they target and the cancer type. Sotorasib and adagrasib have extensive clinical data in non-small cell lung cancer (NSCLC), while this compound's data is currently from preclinical models, primarily in pancreatic cancer.
Preclinical Efficacy
In preclinical studies, all three inhibitors have demonstrated potent and selective activity against cancer cells harboring their respective target mutations. This compound has shown significant tumor regression in various pancreatic cancer models.
Table 1: Summary of Preclinical Efficacy Data
| Drug | Cancer Model | Key Findings | Citation |
| This compound | Pancreatic Cancer Xenografts (HPAC cell line) | Dose-dependent anti-tumor efficacy; 30 mg/kg twice daily resulted in 85% tumor regression. | [3] |
| Immunocompetent Pancreatic Cancer Models | Induced complete or near-complete remissions within 14 days. | [3] | |
| KRAS G12D-mutant PDAC cell lines (AsPC-1, HPAF-II) | Reduced phosphorylation of downstream effectors (ERK, AKT, S6); induced apoptosis markers. | [9] | |
| Sotorasib | KRAS G12C-mutant cancer cell lines | Specifically and irreversibly inhibits KRAS G12C, leading to inhibition of oncogenic signaling. | [10] |
| Adagrasib | KRAS G12C-mutant xenograft models | Showed significant tumor growth inhibition. | [11] |
Clinical Efficacy: Sotorasib vs. Adagrasib in KRAS G12C NSCLC
Sotorasib and adagrasib have both been approved for patients with previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC.[1][2] Their clinical trial results show comparable efficacy, though some differences in response rates and central nervous system (CNS) activity have been noted.
Table 2: Clinical Efficacy in Previously Treated KRAS G12C-Mutated NSCLC
| Efficacy Endpoint | Sotorasib (CodeBreaK 100 & 200 Trials) | Adagrasib (KRYSTAL-1 & 12 Trials) |
| Objective Response Rate (ORR) | 28.1% - 41%[1][10][12] | 42.9% - 43%[7][13] |
| Disease Control Rate (DCR) | 80.6% - 84%[10][14] | Not consistently reported |
| Median Duration of Response (DOR) | 10.0 - 12.3 months[6][10] | 12.4 months[7] |
| Median Progression-Free Survival (PFS) | 5.6 - 6.8 months[1][14][15][16] | 6.5 - 6.9 months[7][13] |
| Median Overall Survival (OS) | 12.5 months[12][14][17] | 12.6 - 14.1 months[7][13] |
| Intracranial ORR (CNS Metastases) | 13% (in a small cohort)[13] | 33.3%[13] |
Note: Data is compiled from different clinical trials and patient populations may vary slightly. Direct comparison should be made with caution.
Clinical Development of this compound
This compound is currently in a Phase I/II clinical trial for patients with advanced solid tumors harboring a KRAS G12D mutation (NCT05737706), which began in March 2023.[3][4] Efficacy data from this trial is anticipated and will be crucial in establishing its clinical benefit.
Signaling Pathway and Experimental Workflow
KRAS Signaling Pathway Inhibition
KRAS is a GTPase that cycles between an active (GTP-bound) and an inactive (GDP-bound) state. It acts as a molecular switch in the MAPK pathway (RAF-MEK-ERK), which controls cell proliferation and survival. Mutated KRAS remains locked in the active state, driving continuous signaling. Sotorasib and adagrasib covalently bind to the cysteine-12 residue of KRAS G12C in its inactive state, trapping it and blocking downstream signaling. This compound is a non-covalent inhibitor that selectively binds to and inhibits KRAS G12D.
References
- 1. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 2. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
- 3. A small molecule with big impact: this compound targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 6. Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 8. Adagrasib Shows Promising Results in Pretreated KRAS Mutation–Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AB-801 enhances KRAS inhibitor antitumor activity | BioWorld [bioworld.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
- 14. ilcn.org [ilcn.org]
- 15. Sotorasib Shows Benefits for KRAS G12C Mutation | LCFA [lcfamerica.org]
- 16. oncnursingnews.com [oncnursingnews.com]
- 17. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
Unveiling the Precision of MRTX1133: A Comparative Guide to its Selectivity for KRAS G12D
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies against previously "undruggable" oncogenes has revolutionized cancer treatment. MRTX1133, a non-covalent inhibitor of the KRAS G12D mutant protein, stands at the forefront of this new era. This guide provides an objective comparison of this compound's performance, validating its remarkable selectivity for the KRAS G12D mutation over the wild-type (WT) protein, supported by a compilation of experimental data and detailed methodologies.
Quantitative Analysis of this compound Selectivity
The selectivity of a targeted inhibitor is paramount to its therapeutic index, minimizing off-target effects while maximizing efficacy against cancer cells. Experimental data robustly demonstrates this compound's profound preference for KRAS G12D.
Biochemical Assays: Direct Measurement of Binding Affinity
Biochemical assays directly quantify the interaction between this compound and the KRAS protein. Homogeneous Time-Resolved Fluorescence (HTRF) and related techniques are pivotal in determining the dissociation constant (KD) and the half-maximal inhibitory concentration (IC50), providing a clear measure of binding affinity and inhibitory potency.
| Assay Type | Target | Parameter | Value | Selectivity (Fold) | Reference |
| HTRF Binding Assay | KRAS G12D | KD | ~0.2 pM | >200 | [1] |
| HTRF Binding Assay | KRAS WT | KD | 182 nM | [1] | |
| Biochemical Assay | KRAS G12D (GDP-bound) | IC50 | <2 nM | ~700 | [2] |
| Biochemical Assay | KRAS WT (GDP-bound) | IC50 | Not specified, but ~700-fold higher | [2] | |
| Nucleotide Exchange Assay | KRAS G12D | IC50 | 0.14 nM | ~38 | [3] |
| Nucleotide Exchange Assay | KRAS WT | IC50 | 5.37 nM | [3] |
Cellular Assays: Assessing Functional Impact in a Biological Context
Cellular assays provide a crucial bridge between biochemical interactions and physiological outcomes. By treating cancer cell lines harboring either the KRAS G12D mutation or wild-type KRAS with this compound, researchers can assess its impact on cell viability and key signaling pathways.
| Assay Type | Cell Line (KRAS status) | Parameter | Value | Selectivity (Fold) | Reference |
| 2D Viability Assay | AGS (KRAS G12D) | IC50 | 6 nM | >500 | [1] |
| 2D Viability Assay | MKN1 (KRAS WT amplified) | IC50 | >3000 nM | [1] | |
| ERK Phosphorylation | AGS (KRAS G12D) | IC50 | 2 nM | >1000 | [1] |
| ERK Phosphorylation | KRAS WT cell lines | IC50 | Not specified, but >1000-fold higher | ||
| Cell Viability | KRAS G12D mutant cell lines (median) | IC50 | ~5 nM | >1000 | [2] |
| Cell Viability | KRAS WT cell lines | IC50 | Not specified, but >1000-fold higher | [2] |
In Vivo Confirmation of Selectivity and Efficacy
Preclinical studies using xenograft models, where human tumor cells are implanted into immunocompromised mice, provide the ultimate validation of a drug's selective anti-cancer activity in a living organism.
| Xenograft Model (KRAS status) | Treatment | Outcome | Reference |
| Panc 04.03 (KRAS G12D) | 10 mg/kg BID (IP) | -62% tumor regression | [1] |
| Panc 04.03 (KRAS G12D) | 30 mg/kg BID (IP) | -73% tumor regression | [1] |
| MKN1 (non-KRAS G12D) | Not specified | No significant antitumor activity | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are composite protocols based on published studies for the key experiments cited.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay measures the direct binding of this compound to KRAS G12D and KRAS WT proteins.
-
Protein Preparation : Recombinant human KRAS G12D and KRAS WT proteins (amino acids 1-169) with a C-terminal Avi biotinylated tag are expressed in E. coli and purified.
-
Assay Buffer : The assay is performed in a buffer solution containing 50 mM HEPES (pH 7.5), 5 mM MgCl2, and 1 mM DTT.
-
Reaction Mixture : In a 384-well plate, the KRAS protein (5 nM) is incubated with varying concentrations of this compound.
-
Tracer and Detection : A tracer compound (100 nM) and Terbium-Streptavidin (Tb-SA, 0.5 nM) are added to the mixture.
-
Incubation : The plate is incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Reading : The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of this compound bound to the KRAS protein.
Cell Viability (CellTiter-Glo®) Assay
This assay determines the effect of this compound on the viability of cancer cell lines.
-
Cell Plating : Human cancer cell lines (e.g., AGS with KRAS G12D, MKN1 with KRAS WT) are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : The following day, cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation : The plates are incubated for 72 hours at 37°C in a humidified incubator.
-
Lysis and Luminescence : An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated for 10 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition : Luminescence is measured using a plate reader. The signal intensity is directly proportional to the number of viable cells.
ERK Phosphorylation (Western Blot) Assay
This assay measures the inhibition of downstream KRAS signaling by assessing the phosphorylation status of ERK.
-
Cell Culture and Treatment : Cells are cultured and treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Protein Extraction : Cells are washed with ice-cold PBS and lysed using RIPA buffer to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK (pERK) and total ERK.
-
Secondary Antibody and Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the KRAS signaling pathway and the experimental workflows.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for key experiments validating this compound's selectivity.
References
Combination Therapy with MRTX1133 and EGFR Inhibitors: A Promising Strategy Against KRAS G12D-Mutant Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of specific KRAS G12D inhibitors like MRTX1133 has marked a significant breakthrough in targeting a previously "undruggable" oncogene. However, preclinical and clinical studies have revealed that monotherapy with KRAS inhibitors often leads to adaptive resistance, limiting their long-term efficacy. A primary mechanism of this resistance is the feedback reactivation of upstream signaling pathways, most notably involving the epidermal growth factor receptor (EGFR) and other members of the ERBB family.[1] This has spurred intensive investigation into combination therapies, with the pairing of this compound and EGFR inhibitors showing considerable promise in preclinical models of pancreatic and colorectal cancers.[2]
This guide provides a comparative overview of the experimental data supporting the combination of this compound with EGFR inhibitors, focusing on the synergistic anti-tumor effects and the underlying molecular mechanisms.
Mechanism of Synergy: Overcoming Adaptive Resistance
Treatment with this compound effectively inhibits the KRAS G12D mutant protein, leading to a downstream suppression of the MAPK signaling pathway (RAF-MEK-ERK).[2] However, this inhibition triggers a feedback loop, resulting in the upregulation and phosphorylation of receptor tyrosine kinases (RTKs), including EGFR and HER2.[3][4] This reactivation of upstream signaling can bypass the KRAS G12D blockade and sustain proliferative signals, ultimately leading to drug resistance.[1][2]
By co-administering an EGFR inhibitor, this feedback loop is effectively severed. EGFR inhibitors, such as the monoclonal antibody cetuximab or the pan-ERBB tyrosine kinase inhibitor afatinib, block the compensatory signaling, leading to a more profound and sustained inhibition of the MAPK and PI3K-AKT pathways.[2][3] This dual blockade results in a synergistic anti-tumor effect, preventing or overcoming resistance to this compound.[5][6]
Preclinical Performance: A Comparative Data Summary
The combination of this compound with EGFR inhibitors has demonstrated significant synergy in various preclinical models of KRAS G12D-mutant cancers. The following tables summarize the key quantitative findings from these studies.
In Vitro Studies: Pancreatic Ductal Adenocarcinoma (PDAC)
| Cell Model | Inhibitor Combination | Key Findings | Reference |
| Patient-Derived Organoids (KRAS G12D) | This compound + Afatinib | Potent synergy observed. Combination overcame acquired resistance to this compound. | [2][3] |
| Human and Mouse PDAC Cell Lines | This compound + Afatinib | Remarkable synergy in reducing cell viability. | [2][3] |
| SUIT2 Cells (Human PDAC) | This compound + Cetuximab | Intermediate synergy observed. | [2] |
In Vitro Studies: Colorectal Cancer (CRC)
| Cell Line | Inhibitor Combination | Drug Concentrations | Key Findings | Reference |
| LS513 (KRAS G12D) | This compound + Cetuximab | This compound (100 nM), Cetuximab (5 µg/ml) | Combination significantly inhibited cell proliferation more than either agent alone. | [7] |
| CACO-2 (KRAS G12D transduced) | This compound + Cetuximab | This compound (100 nM), Cetuximab (5 µg/ml) | Combination significantly inhibited cell proliferation. | [7] |
In Vivo Studies: Animal Models
| Cancer Type | Animal Model | Inhibitor Combination | Key Findings | Reference |
| Pancreatic Cancer | Orthotopic PDAC mouse models | This compound + Afatinib | Led to tumor regression and significantly longer survival compared to monotherapy. | [2][3] |
| Pancreatic Cancer | Live mouse model | This compound + Afatinib | Mice treated with both drugs survived significantly longer. | [5][8] |
| Colorectal Cancer | Xenograft model (KRAS G12D) | This compound + Cetuximab | Combination effectively inhibited tumor growth. | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the cited studies.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. letswinpc.org [letswinpc.org]
- 6. Collection - Data from Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - Cancer Research - Figshare [aacr.figshare.com]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
Navigating Resistance: A Comparative Analysis of MRTX1133 and Other KRAS Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comprehensive comparison of the KRAS G12D inhibitor MRTX1133 with other KRAS inhibitors, focusing on the critical aspect of cross-resistance. Supported by experimental data, this document aims to be an objective resource for navigating the complexities of acquired resistance in KRAS-mutant cancers.
Acquired Resistance to this compound: A Multi-faceted Challenge
This compound, a potent and selective non-covalent inhibitor of KRAS G12D, has shown promise in preclinical studies. However, as with other targeted therapies, the emergence of resistance is a significant clinical challenge.[1][2] Studies have revealed that resistance to this compound is not a monolithic event but rather a complex interplay of genetic and non-genetic alterations that allow cancer cells to evade the drug's inhibitory effects.
Key mechanisms of acquired resistance to this compound include:
-
Epigenetic Reprogramming: Resistant tumor cells can undergo a global shift towards histone acetylation, leading to the upregulation of pro-survival signaling pathways mediated by FOSL1.[1][2][3]
-
Bypass Signaling Pathway Activation: The PI3K-AKT-mTOR pathway is a common escape route.[4][5][6] Upregulation of receptor tyrosine kinases (RTKs) like EGFR and HER2 can also reactivate downstream signaling.[7]
-
Genomic Alterations: Amplifications of the Kras gene itself, as well as other oncogenes such as Yap1, Myc, and Cdk6, have been observed in resistant models.[4][5][6]
-
Secondary KRAS Mutations: While less frequent, secondary mutations in the KRAS protein (e.g., Y96N, H95Q) can emerge and potentially impact drug binding.[8]
-
Epithelial-to-Mesenchymal Transition (EMT): A shift towards a mesenchymal phenotype has been associated with resistance to this compound.[4][5]
Cross-Resistance Landscape: this compound in Context
Understanding whether resistance to this compound confers resistance to other KRAS inhibitors, and vice versa, is crucial for designing effective sequential and combination therapies.
Table 1: Comparative Mechanisms of Resistance between KRAS Inhibitors
| Mechanism of Resistance | This compound (G12D) | Sotorasib (G12C) | Adagrasib (G12C) |
| Secondary KRAS Mutations | Y96N, H95Q[8] | G13D, R68M, A59S/T, Y96D[9][10] | H95 mutations, M72I, Q99L, R68S, V8E, A59S[9][10] |
| Bypass Pathway Activation | PI3K-AKT-mTOR[4][5][6], MAPK reactivation[4], ERBB signaling[7] | PI3K-AKT-mTOR[11][12], MAPK reactivation | PI3K-AKT-mTOR, MAPK reactivation |
| Genomic Amplifications | Kras, Yap1, Myc, Cdk6[4][5][6] | KRAS G12C, MYC, MET, EGFR, CDK6[4][6] | KRAS G12C, MYC, MET, EGFR, CDK6[4][6] |
| Phenotypic Changes | Epithelial-to-Mesenchymal Transition (EMT)[4][5] | EMT | EMT |
| Epigenetic Modifications | Increased histone acetylation, FOSL1 signaling[1][3] | Data not widely available | Data not widely available |
Notably, cell lines with acquired resistance to this compound have demonstrated decreased sensitivity to the MEK inhibitor trametinib, suggesting cross-resistance to inhibitors targeting the downstream MAPK pathway.[4] However, the distinct profiles of secondary KRAS mutations that arise in response to different inhibitors suggest that cross-resistance may not always be absolute. For instance, mutations conferring resistance to adagrasib may not affect sotorasib's activity, and vice-versa, opening avenues for sequential treatment strategies.[9]
Overcoming Resistance: Promising Combination Strategies
The diverse mechanisms of resistance to this compound underscore the need for combination therapies. Several strategies have shown preclinical promise in overcoming or delaying the onset of resistance.
Table 2: Combination Strategies to Mitigate this compound Resistance
| Combination Partner | Rationale | Supporting Evidence |
| BET Inhibitors (e.g., JQ1) | Reverse epigenetic reprogramming and suppress FOSL1-mediated survival signaling. | Re-sensitized resistant cells to this compound in vitro and in vivo.[1][2][3] |
| Pan-ERBB Inhibitors (e.g., Afatinib) | Block upstream RTK signaling to prevent bypass activation. | Synergistic anti-tumor activity and efficacy in this compound-resistant models.[7] |
| PI3K/AKT/mTOR Inhibitors | Inhibit a key bypass signaling pathway. | Enhanced anti-tumor activity in resistant cell lines.[8] |
| Immune Checkpoint Inhibitors | Enhance anti-tumor immunity. | Combination with this compound led to complete remissions in mouse models.[13][14] |
| Chemotherapy (e.g., Gemcitabine) | Target cancer cells through a different mechanism. | Significantly improved tumor control in mouse models.[4][5] |
Experimental Methodologies
The findings presented in this guide are based on a variety of established experimental protocols.
Generation of Resistant Cell Lines: this compound-resistant cancer cell lines (e.g., PANC1K, 2138K) were generated by culturing parental cells in the continuous presence of increasing concentrations of this compound over an extended period.[1] Resistance was confirmed by assessing cell viability in the presence of the drug.
Cell Viability Assays: Standard assays such as CellTiter-Glo® are used to measure the half-maximal inhibitory concentration (IC50) of various inhibitors in both parental and resistant cell lines, providing a quantitative measure of drug sensitivity.
Immunoblotting: Western blotting is employed to analyze the phosphorylation status of key signaling proteins, such as ERK (pERK), to assess the activation of downstream pathways like the MAPK cascade in response to inhibitor treatment.[1]
In Vivo Tumor Models: Xenograft and orthotopic mouse models are utilized to evaluate the efficacy of this compound as a monotherapy and in combination with other agents. Tumor growth inhibition and overall survival are key endpoints in these studies.[4][7]
RNA Sequencing: Transcriptomic analysis through RNA sequencing is used to identify global changes in gene expression associated with the development of resistance, revealing key pathways and potential therapeutic targets.[1]
Visualizing Resistance Pathways and Experimental Design
To further elucidate the complex relationships in KRAS signaling and resistance, the following diagrams are provided.
Caption: Simplified KRAS signaling pathway and points of therapeutic intervention.
Caption: Key mechanisms leading to acquired resistance to this compound.
Caption: Workflow for studying this compound resistance.
References
- 1. Resistance to the KRASG12D Inhibitor this compound is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 13. oncologynews.com.au [oncologynews.com.au]
- 14. This compound’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
MRTX1133: A Comparative Analysis of Efficacy in 2D vs. 3D Culture Models
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive comparative analysis of the KRAS G12D inhibitor, MRTX1133, in traditional two-dimensional (2D) monolayer and more physiologically relevant three-dimensional (3D) spheroid and organoid culture models. The data presented herein demonstrates the differential sensitivity of cancer cells to this compound in these distinct microenvironments, offering valuable insights for researchers, scientists, and drug development professionals in the oncology field.
This compound is a potent, selective, and non-covalent inhibitor of the KRAS G12D mutation, a key driver in numerous cancers, including pancreatic, colorectal, and lung cancers.[1][2] It functions by binding to the switch II pocket of the KRAS G12D protein, disrupting its ability to interact with downstream effector proteins and thereby inhibiting signaling pathways crucial for tumor cell proliferation and survival.[2]
Executive Summary
The transition from 2D to 3D cell culture models is critical for more accurately predicting in vivo drug efficacy. 3D models better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles of solid tumors.[3][4] This guide highlights that this compound exhibits significantly greater potency in 3D culture models compared to conventional 2D monolayers. This suggests that traditional 2D screening may underestimate the therapeutic potential of this targeted agent.
Data Presentation: 2D vs. 3D Efficacy of this compound
The following tables summarize the quantitative data from studies comparing the efficacy of this compound in 2D and 3D culture systems.
Table 1: Inhibition of pERK1/2 Phosphorylation
| Cell Line | Culture Model | This compound IC50 (nM) | Fold Difference (2D/3D) | Reference |
| MIA PaCa-2 | 2D Culture | 200 | 64.5x | [5] |
| (Pancreatic) | 3D Spheroid | 3.1 | [5] |
Table 2: Inhibition of Cell Viability
| Cell Line | Culture Model | This compound IC50 (nM) | Observations | Reference |
| AGS | 2D Culture | 6 | - | [2] |
| (Gastric) | ||||
| Multiple KRAS G12D | 2D Culture | Median ~5 | Some cell lines show resistance. | [1] |
| Cell Lines | 3D Organoid | Significantly more effective than in 2D | Overcomes resistance seen in 2D. | [1] |
Key Findings and Discussion
The data clearly indicates that this compound is substantially more potent in 3D culture models. The IC50 for the inhibition of pERK, a critical downstream effector of KRAS, was over 60-fold lower in 3D spheroids of the MIA PaCa-2 pancreatic cancer cell line compared to a 2D monolayer.[5] This heightened sensitivity in a more tumor-like environment underscores the potential for robust in vivo activity.
Furthermore, studies have shown that some cancer cell lines exhibiting resistance to this compound in 2D cultures regain sensitivity when grown as 3D organoids.[1] This suggests that the anchorage-dependent growth and altered cell signaling in 2D cultures may confer artificial resistance that is not representative of the in vivo tumor context. The 3D culture environment, by better mimicking the tumor microenvironment, appears to restore the dependency on the KRAS G12D oncogene, thus enhancing the efficacy of this compound.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for this comparative analysis, the following diagrams have been generated.
Caption: KRAS G12D Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for 2D vs. 3D this compound Efficacy Testing.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
2D Cell Viability Assay (Monolayer)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of cancer cells grown in a 2D monolayer.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., MIA PaCa-2, AGS)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear or white-walled tissue culture plates
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the normalized values against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
3D Spheroid Formation and Viability Assay
Objective: To determine the IC50 of this compound on the viability of cancer cells grown as 3D spheroids.
Materials:
-
KRAS G12D mutant cancer cell line
-
Complete growth medium
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Spheroid Formation:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells in an ultra-low attachment 96-well round-bottom plate at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C and 5% CO2 for 3-4 days to allow for the formation of compact spheroids.
-
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Carefully add 100 µL of the this compound dilutions or vehicle control to the wells containing the spheroids.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents thoroughly on an orbital shaker for 5 minutes to ensure lysis of the spheroid.
-
Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
-
Data Analysis: Calculate the IC50 value as described for the 2D assay.
pERK1/2 Phosphorylation Assay (2D and 3D)
Objective: To measure the inhibition of KRAS downstream signaling by this compound.
Materials:
-
Cells cultured in 2D or 3D as described above.
-
Lysis buffer
-
Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 antibodies
-
Appropriate secondary antibodies and detection reagents (e.g., for Western blotting or ELISA-based assays like AlphaLISA)
Procedure:
-
Cell Culture and Treatment: Culture and treat the 2D monolayers or 3D spheroids with various concentrations of this compound for a shorter duration (e.g., 1.5 hours for 2D, 3 hours for 3D).[5]
-
Cell Lysis:
-
For 2D cultures, wash the cells with cold PBS and add lysis buffer directly to the wells.
-
For 3D cultures, collect the spheroids, wash with cold PBS, and lyse them in lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
pERK Detection:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies and chemiluminescent detection.
-
AlphaLISA: Follow the manufacturer's protocol for the pERK1/2 AlphaLISA kit.
-
-
Data Analysis: Quantify the band intensities (Western blot) or the AlphaLISA signal. Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized values against the this compound concentration to determine the IC50 for pERK inhibition.
Conclusion
The evidence strongly suggests that 3D cell culture models provide a more accurate platform for evaluating the anti-tumor activity of this compound. The increased potency observed in 3D spheroids and organoids highlights the importance of considering the tumor microenvironment in preclinical drug assessment. These findings support the continued investigation of this compound as a promising therapeutic for KRAS G12D-mutant cancers and advocate for the broader adoption of 3D culture systems in oncology drug discovery and development.
References
Safety Operating Guide
Navigating the Safe Disposal of MRTX1133: A Procedural Guide
For researchers and scientists at the forefront of drug development, the proper handling and disposal of investigational compounds like MRTX1133, a potent KRAS G12D inhibitor, is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols for hazardous waste management is essential to mitigate risks and ensure compliance with regulatory standards.[1][3] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is imperative to be familiar with its hazard profile and the necessary safety precautions. The Safety Data Sheet (SDS) for this compound indicates that the compound can cause skin and serious eye irritation.[4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Key Safety Information for this compound
| Parameter | Specification | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, nitrile gloves, and a lab coat are mandatory. | [1] |
| First Aid: Skin Contact | Immediately wash the affected area with soap and copious amounts of water and remove contaminated clothing. | [1] |
| First Aid: Eye Contact | Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. | [1] |
| First Aid: Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. | [1] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [1] |
| Storage | Store at -20°C. | [6] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous chemical waste.[1] Do not dispose of this compound down the drain or in regular trash.[1] The following steps outline the proper procedure for the disposal of this compound waste.
1. Waste Segregation:
-
All materials contaminated with this compound, including solid waste (e.g., gloves, pipette tips, empty vials) and liquid waste (e.g., solutions containing the inhibitor), must be segregated from non-hazardous waste.[1]
-
Use designated, clearly labeled, and sealed containers for this compound waste.[1]
2. Container Selection and Labeling:
-
Choose a container that is compatible with the physical and chemical properties of the waste (e.g., glass or plastic for liquids, puncture-resistant containers for sharps).[3]
-
All waste containers must be affixed with a "Hazardous Waste" label.[3]
-
The label must include the full chemical name, "this compound," and the date the waste was first added to the container.[1]
3. Waste Storage:
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[3]
-
The SAA should be away from general lab traffic and have secondary containment to prevent spills.[1][3]
-
Ensure compliance with your institution's Environmental Health and Safety (EHS) office regarding storage time limits.[1]
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1][3]
-
Provide them with a completed Chemical Waste Disposal Request Form, if required.[3]
-
All investigational drugs collected by hazardous materials services are typically consolidated and transported to an EPA-permitted incinerator.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling MRTX1133
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with MRTX1133, a potent KRAS G12D inhibitor.
This guide provides critical information for the safe handling, use, and disposal of this compound in a laboratory setting. Adherence to these procedures is paramount to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] It is also harmful if swallowed[2].
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation. |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Physicochemical and Storage Information
Proper storage and understanding the solubility of this compound are crucial for experimental success and safety.
| Parameter | Value |
| CAS Number | 2621928-55-8[1][2][4] |
| Molecular Formula | C₃₃H₃₁F₃N₆O₂[3][4] |
| Molecular Weight | 600.6 g/mol [4] |
| Appearance | A solid[4] |
| Storage Temperature | -20°C[4] |
| Stability | ≥ 4 years at -20°C[4] |
| Solubility | DMSO: 50 mg/mL[4] |
Experimental Workflow for Safe Handling
The following workflow outlines the essential steps for safely handling this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
